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  • Product: 3-bromo-5-fluoro-N-methyl-2-nitroaniline
  • CAS: 1401817-62-6

Core Science & Biosynthesis

Foundational

3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6): A Critical Scaffold for Next-Generation Benzimidazole-Based Kinase Inhibitors

Executive Summary 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1] is a highly functionalized, poly-substituted aromatic building block of critical importance in modern medicinal chemistry. Characterized b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1] is a highly functionalized, poly-substituted aromatic building block of critical importance in modern medicinal chemistry. Characterized by a precisely arranged halogenated nitroaniline core, this compound serves as an advanced intermediate primarily for the synthesis of complex benzimidazole and benzotriazole scaffolds. These heterocycles are ubiquitous in targeted therapeutics, particularly in the design of allosteric kinase inhibitors (e.g., MEK1/2 and BRAF inhibitors).

This whitepaper provides an in-depth mechanistic guide to the synthesis, regioselective principles, and downstream functionalization of this vital chemical entity, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Analysis

The strategic placement of the bromine and fluorine atoms provides dual orthogonal handles for late-stage functionalization. Once the benzimidazole core is established, the bromine atom can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom remains available for further nucleophilic aromatic substitution (SNAr) if required.

PropertyValue
Chemical Name 3-Bromo-5-fluoro-N-methyl-2-nitroaniline
CAS Number 1401817-62-6
Molecular Formula C7H6BrFN2O2
Molecular Weight 249.04 g/mol
Monoisotopic Mass 247.96 Da
SMILES CNC1=C(C(=CC(=C1)F)Br)[O-]
Precursor CAS 884494-38-6 (1-Bromo-3,5-difluoro-2-nitrobenzene)
Appearance Yellow to orange crystalline solid

Mechanistic Synthesis Workflow

The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6)[2] with methylamine.

Causality of Regioselectivity: The strongly electron-withdrawing nitro group at C2 activates both the C3 (ortho) and C5 (para) fluorines toward nucleophilic attack. However, primary amines exhibit a pronounced preference for ortho-substitution. This regioselectivity is driven by the formation of a stabilized, six-membered polar transition state, facilitated by hydrogen bonding between the incoming amine's proton and the oxygen of the nitro group. Research demonstrates that nonpolar or moderately polar aprotic solvents (such as THF or toluene) are key to maximizing this ortho-selectivity, effectively overcoming the steric hindrance imposed by the adjacent bulky bromine atom at C1[3].

Pathway Visualization

G SM 1-Bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6) SNAr Regioselective SNAr CH3NH2, THF, 0°C to RT SM->SNAr Int1 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) SNAr->Int1 Red Chemoselective Reduction Zn, NH4Cl, H2O/EtOH, RT Int1->Red Int2 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine Red->Int2 Cyc Cyclization HC(OEt)3, pTSA, 100°C Int2->Cyc Prod 4-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (Kinase Inhibitor Scaffold) Cyc->Prod

Fig 1: Synthetic workflow from difluoro-nitrobenzene to a kinase inhibitor benzimidazole scaffold.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is imperative to design protocols that inherently validate their own success. The following methodologies incorporate built-in analytical checkpoints.

Protocol 1: Regioselective SNAr Amination
  • Objective: Synthesize 3-bromo-5-fluoro-N-methyl-2-nitroaniline via regioselective amination.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 eq) and anhydrous THF (0.5 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of the para-substituted isomer and prevent di-substitution.

    • Add methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes to strictly control the exotherm.

    • Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will appear bright yellow (characteristic of nitroanilines) with a lower Rf​ than the starting material.

    • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography.

Protocol 2: Chemoselective Reduction and Benzimidazole Cyclization
  • Objective: Convert the nitroaniline to a benzimidazole core without hydrodehalogenation.

  • Causality: Standard Pd/C hydrogenation will cleave the sensitive C-Br bond. Using zinc dust in mildly acidic/neutral conditions (NH 4​ Cl) selectively reduces the nitro group while preserving the halogen[4].

  • Procedure:

    • Dissolve 3-bromo-5-fluoro-N-methyl-2-nitroaniline (1.0 eq) in a 4:1 mixture of EtOH and H 2​ O.

    • Add Zinc dust (5.0 eq) and NH 4​ Cl (2.0 eq). Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The disappearance of the m/z 249[M+H] + peak and the appearance of the diamine m/z 219 [M+H] + peak confirms complete reduction. The 1:1 isotopic ratio must remain intact, proving the bromine was not cleaved.

    • Filter the mixture through a pad of Celite to remove zinc sludge; concentrate the filtrate.

    • Immediately dissolve the highly reactive crude diamine in triethyl orthoformate (10 eq) and add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

    • Heat to 100 °C for 3 hours to drive the cyclization and eliminate ethanol. Concentrate and purify to yield the functionalized benzimidazole scaffold.

Analytical Validation

To ensure absolute scientific integrity, the structural identity of 3-bromo-5-fluoro-N-methyl-2-nitroaniline must be confirmed using the following analytical signatures:

  • 1 H NMR (400 MHz, CDCl 3​ ): The two aromatic protons (H4 and H6) are meta to each other and ortho to the fluorine atom. They will appear as distinct doublets of doublets (dd). The coupling constants will reflect both H-H meta coupling ( J ≈ 2–3 Hz) and H-F ortho coupling ( J ≈ 8–10 Hz). The N-methyl group will appear as a doublet ( J ≈ 5 Hz) due to coupling with the adjacent NH proton, which itself will appear as a broad multiplet.

  • 19 F NMR (376 MHz, CDCl 3​ ): A single peak, split by the two ortho protons (H4 and H6) into a triplet or doublet of doublets, confirming the fluorine is situated between two proton-bearing carbons.

  • LC-MS (ESI+): The presence of the bromine atom provides a highly diagnostic 1:1 isotopic cluster. The spectrum will show twin [M+H] + peaks at m/z 249.0 ( 79 Br) and 251.0 ( 81 Br).

References

  • Chemsrc Chemical Product Catalog. 1-Bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6). Retrieved March 20, 2026. URL:[Link]

  • Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V., & Bhagat, P. R. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, 18(7), 912–918. URL:[Link]

  • Krasovskiy, A., et al. (2013). "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". Organic Letters, 15(24), 6206–6209. URL:[Link]

Sources

Exploratory

Comprehensive Spectral Characterization of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline: NMR, IR, and MS Analysis

Executive Summary & Structural Dynamics 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a highly functionalized, multi-halogenated aromatic building block. Compounds of this class are critical synthetic i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a highly functionalized, multi-halogenated aromatic building block. Compounds of this class are critical synthetic intermediates in the development of kinase inhibitors, anthelmintic drugs, and advanced agrochemicals .

The molecule features a complex "push-pull" electronic system. The electron-donating -methylamino group at C1 and the strongly electron-withdrawing nitro group at C2 create a highly polarized aromatic ring. This polarization is further modulated by the steric and inductive effects of the bromine atom at C3 and the fluorine atom at C5. A defining structural feature of this molecule is the strong intramolecular hydrogen bond between the secondary amine proton and the ortho-nitro group, which locks the -methyl group into a coplanar conformation and profoundly influences its spectroscopic signatures .

SpectralWorkflow Start 3-Bromo-5-fluoro-N-methyl -2-nitroaniline NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR IR FT-IR Spectroscopy (Vibrational Modes) Start->IR MS Mass Spectrometry (Isotopic & Fragmentation) Start->MS DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt MS->DataInt Structure Definitive Structural Elucidation DataInt->Structure

Workflow for the multi-modal spectral characterization of the halogenated nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the regiochemistry of the halogens and the electronic state of the amine. The presence of the nucleus (100% natural abundance, spin ½) acts as a built-in structural probe, splitting both proton and carbon signals in a highly predictable manner.

Causality of Chemical Shifts and Splitting
  • The N-H Proton: In a standard secondary aniline, the N-H proton typically resonates around 3.5–4.5 ppm. However, due to the strong intramolecular hydrogen bond with the adjacent nitro oxygen, the electron density around the proton is drastically reduced. This deshielding pushes the N-H signal downfield to ~8.05 ppm .

  • Spin-Spin Coupling: The fluorine atom at C5 splits the adjacent protons (H4 and H6) and carbons (C4, C5, C6). The spectrum is self-validating: the carbon directly bonded to fluorine (C5) will appear as a massive doublet ( ), while the ortho-carbons (C4, C6) will show smaller doublets ( ).

Table 1: Predicted NMR Data (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( in Hz)IntegrationAssignment / Causality
N-H 8.05br s-1HHighly deshielded due to strong intramolecular H-bond with ortho-NO .
H-4 6.95dd , 1HAromatic CH between Br and F; split by ortho-F and meta-H6.
H-6 6.55dd , 1HAromatic CH between F and NHCH ; shielded by amine, split by ortho-F.
N-CH 3.00d 3HAliphatic methyl; doublet due to coupling with N-H (slow exchange).
Table 2: Predicted NMR Data (100 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( in Hz)Assignment / Causality
C-5 162.0d Directly bonded to highly electronegative Fluorine.
C-1 148.5s-Attached to electron-donating -methylamino group.
C-2 134.0s-Attached to strongly electron-withdrawing NO group.
C-3 110.5d Attached to Bromine; meta-coupling to Fluorine.
C-4 106.0d Unsubstituted aromatic carbon; ortho to Fluorine.
C-6 99.5d Unsubstituted aromatic carbon; ortho to F, shielded by C1 amine.
N-CH 30.2s-Aliphatic -methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the functional groups. We utilize Attenuated Total Reflectance (ATR) FT-IR to avoid the moisture artifacts commonly associated with KBr pellets, ensuring the N-H stretch is accurately recorded.

Mechanistic Insight: The N-H stretch of a free secondary amine is typically sharp and located near 3400 cm⁻¹. Because the N-H bond in this molecule is weakened by the intramolecular hydrogen bond to the NO group, its force constant decreases. Consequently, the vibrational frequency shifts to a lower wavenumber (~3350 cm⁻¹) and broadens .

Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3350 Medium, broadN-H stretchSecondary amine; broadened/lowered due to intramolecular H-bond.
3080 WeakC-H stretch (aromatic) hybridized C-H bonds on the benzene ring.
2940, 2860 WeakC-H stretch (aliphatic) hybridized C-H bonds of the -methyl group.
1525 StrongNO asymmetric stretchCharacteristic of aromatic nitro groups.
1340 StrongNO symmetric stretchConjugation with the ring stabilizes this mode.
1180 StrongC-F stretchHighly polar carbon-fluorine bond.
620 MediumC-Br stretchHeavy halogen atom results in low-frequency vibration.

Mass Spectrometry (LC-MS/ESI+)

Electrospray Ionization (ESI) in positive mode is ideal for this basic secondary amine. The mass spectrum provides two critical pieces of self-validating data: the isotopic signature of bromine and the "ortho effect" fragmentation.

Isotopic Causality: Bromine exists in nature as two stable isotopes, (50.69%) and (49.31%). Any ion containing the intact bromine atom will present as a distinct 1:1 doublet separated by 2 Da. Fragmentation Causality: The loss of an OH radical (17 Da) is a classic rearrangement driven by the ortho-relationship between the nitro group and the -methylamino group. The nitro oxygen abstracts a proton from the adjacent amine/methyl group, expelling an OH radical to form a stable heterocyclic cation.

Table 4: ESI-MS Fragmentation Data
m/zIsotope RatioAssignmentFragmentation Mechanism
249.0 / 251.0 1:1[M+H]⁺Protonated molecular ion; / isotopes.
232.0 / 234.0 1:1[M+H - OH]⁺Loss of hydroxyl radical from the nitro group (ortho effect).
203.0 / 205.0 1:1[M+H - NO ]⁺Cleavage of the C-NO bond.
124.1 N/A[M+H - NO
  • Br]⁺

Sequential loss of nitro and bromine radicals.

MSFragmentation M [M+H]+ m/z 249/251 (1:1) F1 [M+H - OH]+ m/z 232/234 M->F1 -OH (17 Da) F2 [M+H - NO2]+ m/z 203/205 M->F2 -NO2 (46 Da) F3 [M+H - NO2 - Br]+ m/z 124 F2->F3 -Br (79/81 Da)

ESI-MS fragmentation pathways highlighting characteristic neutral losses and isotopic signatures.

Standardized Experimental Protocols

To ensure maximum trustworthiness and reproducibility, all spectral acquisitions must follow these self-validating protocols.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl ). Causality for solvent choice: CDCl lacks exchangeable protons, preventing deuterium exchange with the N-H proton, which is required to observe the critical N-H signal and its coupling.

  • Calibration: Ensure the CDCl contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Set the TMS signal strictly to 0.00 ppm.

  • Acquisition ( ): Acquire at 400 MHz using 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.0 second.

  • Acquisition ( ): Acquire at 100 MHz using 1024 scans, continuous decoupling (WALTZ-16), and a relaxation delay of 2.0 seconds to allow quaternary carbons (C1, C2, C3, C5) to fully relax.

Protocol B: ATR-FTIR Analysis
  • System Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) of 32 scans to subtract atmospheric CO and water vapor.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample (critical for solid-state resolution).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol C: LC-MS (ESI+) Profiling
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]⁺ ion in the ESI source.

  • System Tuning: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy within 5 ppm.

  • Acquisition: Inject 2 µL into the LC-MS system (C18 column, short gradient). Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.

References

  • Piguet, C., et al. "The Tyranny of Arm-Wrestling Methyls on Iron(II) Spin State in Pseudo-Octahedral [Fe(didentate)3] Complexes." Molecules (MDPI), 2020. Available at: [Link]

  • Laurence, C., et al. "Hydrogen‐bonding 8. Possible equivalence of solute and solvent scales of hydrogen‐bond basicity of non‐associated compounds." ResearchGate, 1976. Available at: [Link]

Foundational

starting materials for 3-bromo-5-fluoro-N-methyl-2-nitroaniline

An In-depth Technical Guide to the Synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-bromo-5-fluoro-N-methyl-2-nitroaniline, a valuable substituted aniline derivative for potential use in pharmaceutical and agrochemical research. The proposed synthesis is designed to commence from commercially available starting materials and proceeds through key intermediates, with each step supported by established chemical principles and methodologies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-bromo-5-fluoro-N-methyl-2-nitroaniline, suggests a straightforward disconnection at the N-methyl bond. This leads to the primary precursor, 3-bromo-5-fluoro-2-nitroaniline. The synthesis of this key intermediate is the central challenge, and it can be envisioned to arise from a suitably substituted aniline or benzene derivative.

A plausible forward synthesis, therefore, involves three main stages:

  • Formation of a core intermediate: The synthesis of 1-bromo-3-fluoro-5-nitrobenzene.

  • Introduction of the aniline functionality: The conversion of 1-bromo-3-fluoro-5-nitrobenzene to 3-bromo-5-fluoro-2-nitroaniline.

  • N-methylation: The final step to introduce the methyl group onto the aniline nitrogen.

This strategic approach allows for a controlled and stepwise construction of the target molecule.

Proposed Synthetic Pathway and Experimental Protocols

The following sections detail the proposed multi-step synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

Stage 1: Synthesis of 1-bromo-3-fluoro-5-nitrobenzene

The initial stage focuses on the preparation of the key building block, 1-bromo-3-fluoro-5-nitrobenzene. A common and effective method for the synthesis of similar compounds is the bromination of a nitrobenzene derivative.[1][2]

Reaction: Nitration of 1-bromo-3-fluorobenzene.

Rationale: The fluorine and bromine atoms are ortho, para-directing, while the nitro group is meta-directing. Nitration of 1-bromo-3-fluorobenzene is expected to yield the desired 1-bromo-3-fluoro-5-nitrobenzene as a major product due to the directing effects of the halogens.

Experimental Protocol: Nitration of 1-bromo-3-fluorobenzene

  • To a stirred solution of 1-bromo-3-fluorobenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water until the washings are neutral and then dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol) affords 1-bromo-3-fluoro-5-nitrobenzene.

Stage 2: Synthesis of 3-bromo-5-fluoro-2-nitroaniline

This stage involves the introduction of the amino group to the aromatic ring. A common method for this transformation is the reduction of a nitro group. However, in this case, we need to introduce an amino group ortho to the nitro group. A more direct approach is the amination of a suitably activated precursor. Given the presence of a nitro group, nucleophilic aromatic substitution (SNAr) is a viable strategy.[3]

Reaction: Amination of 1-bromo-3-fluoro-5-nitrobenzene.

Rationale: The nitro group in 1-bromo-3-fluoro-5-nitrobenzene strongly activates the ring towards nucleophilic aromatic substitution. Ammonia or an ammonia equivalent can displace one of the halogens. The position ortho to the nitro group and meta to the bromine is sterically and electronically favored for nucleophilic attack.

Experimental Protocol: Amination of 1-bromo-3-fluoro-5-nitrobenzene

  • A solution of 1-bromo-3-fluoro-5-nitrobenzene in a suitable solvent (e.g., ethanol, DMSO) is placed in a pressure vessel.

  • A solution of ammonia in the same solvent is added, and the vessel is sealed.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction is monitored by HPLC or TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 3-bromo-5-fluoro-2-nitroaniline.

Stage 3: Synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline

The final step is the N-methylation of the aniline nitrogen. Several methods are available for the N-methylation of anilines.[4][5] Reductive amination using formaldehyde is a common and effective method.

Reaction: Reductive amination of 3-bromo-5-fluoro-2-nitroaniline with formaldehyde.

Rationale: This method involves the reaction of the aniline with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the N-methyl derivative. This one-pot procedure is often high-yielding and avoids the use of hazardous alkylating agents like methyl iodide or dimethyl sulfate.

Experimental Protocol: N-methylation of 3-bromo-5-fluoro-2-nitroaniline

  • To a solution of 3-bromo-5-fluoro-2-nitroaniline in a suitable solvent such as methanol or acetonitrile, an aqueous solution of formaldehyde (37 wt. %) is added.

  • A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1-bromo-3-fluorobenzeneC₆H₄BrF175.001072-85-1
1-bromo-3-fluoro-5-nitrobenzeneC₆H₃BrFNO₂220.00364-75-0
3-bromo-5-fluoro-2-nitroanilineC₆H₄BrFN₂O₂235.011401817-61-5
3-bromo-5-fluoro-N-methyl-2-nitroanilineC₇H₆BrFN₂O₂249.041401817-62-6[6][7][8]

Visualization of the Synthetic Workflow

Synthetic_Pathway A 1-bromo-3-fluorobenzene B 1-bromo-3-fluoro-5-nitrobenzene A->B  Nitration (HNO₃, H₂SO₄) C 3-bromo-5-fluoro-2-nitroaniline B->C  Amination (NH₃) D 3-bromo-5-fluoro-N-methyl-2-nitroaniline C->D  N-methylation (HCHO, NaBH₄)

Caption: Proposed synthetic pathway for 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

References

  • 3-bromo-5-fluoro-N-methyl-2-nitroaniline — Chemical Substance Information - NextSDS. (n.d.).
  • 3-fluoro-5-nitroaniline - ChemBK. (2024, April 9).
  • 3-Bromo-5-fluoro-N-methyl-2-nitroaniline | Sapphire Bioscience. (n.d.).
  • Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. (2025, September 10).
  • 3-bromo-5-fluoro-n-methyl-2-nitroaniline - PubChemLite. (n.d.).
  • Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents. (n.d.).
  • 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 - ChemicalBook. (2025, October 10).
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1).
  • Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | The Journal of Organic Chemistry - ACS Publications. (2017, April 27).
  • 5-BROMO-2-FLUOROANILINE | 2924-09-6 - ChemicalBook. (2025, September 3).
  • 5-Bromo-3-fluoro-N-methyl-2-nitroaniline - CymitQuimica. (n.d.).
  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. (2026, March 8).
  • Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) - SciSpace. (2004, June 2).
  • Preparation of 1-bromo-3-nitrobenzene. (n.d.).
  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.).
  • Preparation method of bromoaniline - Google Patents. (n.d.).
  • The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. (2024, August 24).
  • Preparation method of 1-bromo-3-nitrobenzene - Google Patents. (n.d.).
  • N-Methyl-2-nitroaniline 98 612-28-2 - Sigma-Aldrich. (n.d.).
  • N-METHYL-2-NITROANILINE | 612-28-2 - ChemicalBook. (2026, January 13).
  • 2-Nitroaniline - Wikipedia. (n.d.).
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC. (n.d.).
  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents. (2017, April 20).
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole - Benchchem. (n.d.).
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents. (n.d.).
  • 3-Bromo-2-nitroaniline | 7138-15-0 - ChemicalBook. (2025, August 8).
  • 502496-36-8|3-Bromo-5-fluoro-2-methylaniline|BLD Pharm. (n.d.).
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Sources

Exploratory

Reactivity and Strategic Functionalization of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline: A Comprehensive Guide for Medicinal Chemists

Executive Summary In modern drug discovery, highly functionalized arenes serve as critical building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors and complex heterocyclic scaffolds. 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized arenes serve as critical building blocks for the synthesis of targeted therapeutics, particularly kinase inhibitors and complex heterocyclic scaffolds. 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a prime example of a poly-substituted benzene ring engineered for programmable, orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for the sequential functionalization of this scaffold, focusing on chemoselective Nucleophilic Aromatic Substitution (SNAr), transition-metal catalyzed cross-coupling, and heterocycle annulation.

Structural and Electronic Profiling

The synthetic utility of 3-bromo-5-fluoro-N-methyl-2-nitroaniline stems from the precise electronic interplay of its substituents. Understanding the causality behind its reactivity is essential for designing successful synthetic routes.

  • C2 Nitro Group (–NO2): Acts as the primary electronic anchor. Its strong electron-withdrawing nature (both inductive and resonance effects) significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, activating the system toward nucleophilic attack.

  • C5 Fluoro Group (–F): Positioned para to the nitro group. Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer intermediate formed during SNAr. Despite being a poor leaving group in aliphatic SN2 reactions, fluorine is the premier leaving group in SNAr because the rate-limiting step is the initial nucleophilic addition, not the carbon-halogen bond cleavage[1].

  • C3 Bromo Group (–Br): Positioned ortho to the nitro group. While technically activated for SNAr, it is vastly outcompeted by the C5 fluorine. Instead, the bromine atom serves as an orthogonal handle for transition-metal catalyzed processes, such as the Suzuki-Miyaura cross-coupling[2].

  • C1 N-Methylamine (–NHCH3): A secondary amine that can be protected, alkylated, or utilized in downstream cyclization events following the reduction of the adjacent nitro group.

Reactivity_Map SM 3-Bromo-5-fluoro-N-methyl-2-nitroaniline C5 C5-Fluoro (S_NAr Electrophile) SM->C5 Pathway 1 C3 C3-Bromo (Cross-Coupling Handle) SM->C3 Pathway 2 C2 C2-Nitro (Reduction Precursor) SM->C2 Pathway 3 C1 C1-N-Methylamine (Cyclization Nucleophile) SM->C1 Pathway 4

Diagram 1: Orthogonal reactivity map of the tetra-substituted aniline scaffold.

Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The first logical step in functionalizing this scaffold is the displacement of the C5 fluorine. The reaction is highly regioselective due to the para-relationship with the nitro group, which allows delocalization of the negative charge into the nitro oxygen atoms during the transition state[1].

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The use of a polar aprotic solvent (e.g., DMSO or DMF) is critical; these solvents solvate cations but leave the nucleophile relatively unsolvated and highly reactive, while simultaneously stabilizing the polar Meisenheimer complex[1].

SNAr_Mechanism SM C5-Fluoro Arene MC Meisenheimer Complex (Stabilized by p-NO2) SM->MC Rate-Limiting Addition Nu Amine Nucleophile Nu->MC Prod C5-Substituted Product MC->Prod Fast F- Elimination

Diagram 2: Addition-elimination mechanism of the S_NAr reaction at the C5 position.

Experimental Protocol: SNAr with Secondary Amines

This protocol is self-validating: the disappearance of the highly polar starting material and the emergence of a bright yellow/orange product (due to extended conjugation) can be visually and chromatographically tracked.

  • Initialization: Charge a dry round-bottom flask with 3-bromo-5-fluoro-N-methyl-2-nitroaniline (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing protonation of the nucleophile.

  • Execution: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Workup: Cool to room temperature and quench with ice-cold water. The product typically precipitates. Filter, wash with water, and dry under high vacuum.

Transition-Metal Catalyzed Cross-Coupling at C3

Following SNAr, the C3 bromine remains intact and is primed for palladium-catalyzed carbon-carbon bond formation. The Suzuki-Miyaura coupling is the preferred method due to its mild conditions and high functional group tolerance[2].

Mechanistic Rationale

Coupling an ortho-bromoaniline can be challenging due to potential steric hindrance and the risk of the free amine coordinating to the palladium center, which can poison the catalyst. To circumvent this, a catalyst with a bidentate ligand possessing a large bite angle (e.g., Pd(dppf)Cl₂) is utilized. This enforces the requisite cis-geometry for the reductive elimination step and provides enough steric bulk to prevent off-target amine coordination[2].

Experimental Protocol: Suzuki-Miyaura Coupling
  • Initialization: In a Schlenk flask, combine the C5-substituted bromoaniline intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Degas the mixture by sparging with argon for 15 minutes. Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base. Degassing is critical to prevent oxidative degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Execution: Heat to 90 °C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Nitro Reduction and Benzimidazole Annulation

The final strategic vector involves the C2 nitro group and the C1 N-methylamine. Reduction of the nitro group yields an N-methyl-1,2-phenylenediamine intermediate, which is a classic precursor for the synthesis of complex benzimidazoles[3].

Mechanistic Rationale

Reduction must be chemoselective to avoid hydrodehalogenation (if other halogens were introduced during the Suzuki step). Iron powder in the presence of ammonium chloride (Béchamp reduction conditions) is highly effective and mild. The subsequent annulation with an aldehyde proceeds via a Schiff base intermediate, followed by oxidative cyclization[3].

Benzimidazole_Annulation Nitro ortho-Nitroaniline Motif Diamine 1,2-Diamine Intermediate Nitro->Diamine Fe, NH4Cl, EtOH/H2O (80°C) Schiff Schiff Base / Amidine Diamine->Schiff + Aldehyde (Condensation) Benzimidazole Benzimidazole Core Schiff->Benzimidazole Oxidative Cyclization (Air or Na2S2O5)

Diagram 3: Sequential reduction and oxidative annulation to form the benzimidazole core.

Experimental Protocol: Reduction and Cyclization
  • Reduction: Suspend the Suzuki product (1.0 equiv) in EtOH/H₂O (3:1). Add Fe powder (5.0 equiv) and NH₄Cl (5.0 equiv). Heat at 80 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to isolate the 1,2-diamine.

  • Annulation: Dissolve the crude diamine in DMF. Add the target aldehyde (1.1 equiv) and sodium metabisulfite (Na₂S₂O₅, 1.2 equiv). Heat at 100 °C for 4 hours. Causality: Na₂S₂O₅ acts as a mild oxidant to drive the aromatization of the intermediate imidazoline to the thermodynamically stable benzimidazole.

  • Workup: Pour into ice water, extract with dichloromethane, and purify.

Quantitative Data Summaries

Table 1: Regioselectivity and Reactivity Matrix

PositionFunctional GroupReactivity ProfilePrimary Transformation
C5 Fluoro (–F)Highly electrophilic, activated by p-NO₂SNAr (Amination, Etherification)
C3 Bromo (–Br)Oxidative addition handleSuzuki, Buchwald-Hartwig Couplings
C2 Nitro (–NO₂)Reducible electron-withdrawing groupReduction to primary amine
C1 N-MethylamineNucleophilic secondary amineAnnulation, Acylation

Table 2: Comparative Yields for Sequential Functionalization

StepReaction TypeTypical Yield (%)Reaction Time (h)Key Byproducts / Challenges
1SNAr (Morpholine)88 - 95%4 - 6Hydrolysis of F to OH (if wet)
2Suzuki Coupling75 - 85%12 - 16Protodeboronation, Homocoupling
3Nitro Reduction90 - 98%2 - 3Incomplete reduction (nitroso)
4Benzimidazole Annulation65 - 80%4 - 8Uncyclized Schiff base

References

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at:[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-5-fluoro-N-methyl-2-nitroaniline as a Privileged Scaffold for Kinase Inhibitor Synthesis

Executive Summary & Chemical Profiling In modern drug discovery, the rapid exploration of chemical space around privileged heterocyclic scaffolds is heavily reliant on the strategic selection of synthetic intermediates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the rapid exploration of chemical space around privileged heterocyclic scaffolds is heavily reliant on the strategic selection of synthetic intermediates. 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a highly specialized, multifunctional building block designed specifically for the divergent synthesis of functionalized benzimidazoles[1].

This specific substitution pattern offers a triad of strategic advantages for medicinal chemists:

  • Pre-installed N-Methylation: Bypasses late-stage alkylation, ensuring absolute regiocontrol during benzimidazole cyclization.

  • C5-Fluorine: Translates to a C6-fluorine in the final benzimidazole core, a modification known to enhance metabolic stability against cytochrome P450 oxidation while modulating the pKa of the basic nitrogen.

  • C3-Bromine: Serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Table 1: Physicochemical & Structural Profiling
ParameterValue
Chemical Name 3-Bromo-5-fluoro-N-methyl-2-nitroaniline
CAS Number 1401817-62-6
Molecular Formula C7H6BrFN2O2
Molecular Weight 249.04 g/mol
SMILES CNC1=C(C(=CC(=C1)F)Br)[O-]

Mechanistic Rationale & Strategic Design

Chemoselective Nitro Reduction

The first critical step in utilizing this scaffold is the reduction of the nitro group to yield the corresponding 1,2-diamine. Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated here. The palladium catalyst will rapidly insert into the activated C3–Br bond, leading to extensive hydrodebromination and the destruction of the cross-coupling handle.

To preserve the aryl bromide, a Béchamp-type reduction using zero-valent iron (Fe) and ammonium chloride (NH₄Cl) is employed[2]. In this aqueous-ethanolic system, Fe(0) acts as the electron donor, oxidizing to insoluble Fe₃O₄, while NH₄Cl acts as a mild proton source[3]. This maintains a near-neutral pH, preventing base-catalyzed side reactions and ensuring >99% chemoselectivity for the nitro group over the halogen.

Table 2: Optimization of Nitro Reduction Conditions
Reductant SystemConditionsConversionChemoselectivity (Amine : Debromination)
H₂, Pd/C (10%) MeOH, rt, 1 atm, 12h>95%< 20 : 80 (Extensive hydrodebromination)
SnCl₂·2H₂O EtOH, 70 °C, 4h85%90 : 10 (Prone to severe emulsion during workup)
Fe powder, NH₄Cl EtOH/H₂O (4:1), 80 °C, 2h>98%> 99 : 1 (Clean conversion, highly scalable)
Regiocontrolled Cyclization & Steric Relief

Upon cyclization of the resulting diamine with triethyl orthoformate, the pre-installed methyl group dictates the formation of 4-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole .

Field-Proven Insight: The causality behind placing the methyl group specifically at the original C1 position (para to the fluorine) is rooted in steric geometry. In the resulting benzimidazole, the methyl group resides at the N1 position, while the bromine resides at the C4 position. Because N1 and C4 are on opposite sides of the fused bicyclic system, the C4-bromo group is completely unhindered by the N-methyl group. If late-stage alkylation were used instead, it would yield a mixture of N1 and N3 isomers. An N3-methyl group would sterically clash with the adjacent C4-bromine, severely inhibiting the oxidative addition of bulky palladium catalysts during subsequent Suzuki-Miyaura couplings. This pre-programmed regiocontrol is a masterclass in scaffold design[4].

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Bromo-5-fluoro-N-methyl -2-nitroaniline (Starting Material) Diamine 3-Bromo-5-fluoro-N1-methyl benzene-1,2-diamine (Intermediate 1) SM->Diamine Protocol A: Reduction Fe powder, NH4Cl, EtOH/H2O 80°C, 2h Benzimidazole 4-Bromo-6-fluoro-1-methyl -1H-benzo[d]imidazole (Core Scaffold) Diamine->Benzimidazole Protocol B: Cyclization HC(OEt)3, p-TsOH 100°C, 3h API C4-Substituted Benzimidazole (Target API / Kinase Inhibitor) Benzimidazole->API Protocol C: Suzuki Coupling R-B(OH)2, Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C

Workflow for the divergent synthesis of C4-functionalized benzimidazoles from the title scaffold.

Experimental Protocols

Protocol A: Chemoselective Reduction (Béchamp-Type)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluoro-N-methyl-2-nitroaniline (5.0 g, 20.0 mmol)[1].

  • Solvent & Reagents: Suspend the starting material in a mixture of Ethanol (80 mL) and DI Water (20 mL). Add Iron powder (325 mesh, 5.6 g, 100.0 mmol, 5.0 equiv) and Ammonium chloride (5.3 g, 100.0 mmol, 5.0 equiv)[2].

  • Reaction: Heat the heterogeneous mixture to 80 °C (reflux) under an inert nitrogen atmosphere for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The yellow nitro starting material (Rf ~0.6) will be fully consumed, replaced by a highly polar, UV-active diamine product (Rf ~0.2) that stains dark brown with ninhydrin. Visually, the reaction mixture will transition from a yellow suspension to a dense black/brown slurry as Fe(0) oxidizes to Fe₃O₄[3].

  • Workup: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove iron oxides, washing the filter cake generously with hot Ethyl Acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (2 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the diamine as a dark oil which solidifies upon standing. Proceed to Protocol B without further purification.

Protocol B: Acid-Catalyzed Benzimidazole Cyclization
  • Setup: Dissolve the crude diamine (~4.3 g, 19.6 mmol) in Triethyl orthoformate (30 mL, acting as both reagent and solvent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 186 mg, 0.98 mmol, 5 mol%).

  • Reaction: Heat the solution to 100 °C for 3 hours.

  • Self-Validation (In-Process Control): The reaction is thermodynamically driven forward by the distillation of the ethanol byproduct. TLC (DCM:MeOH 10:1) will show the disappearance of the diamine and the formation of a bright blue fluorescent spot under 254 nm UV light (Rf ~0.5), characteristic of the conjugated benzimidazole core.

  • Workup: Cool the reaction to room temperature. Pour the mixture slowly into ice-cold 5% aqueous ammonia (100 mL) to neutralize the acid catalyst and precipitate the product.

  • Isolation: Collect the resulting off-white precipitate via vacuum filtration, wash with cold water (2 × 20 mL), and dry under high vacuum to yield the pure 4-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried Schlenk tube, combine 4-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole (1.0 g, 4.36 mmol), the desired arylboronic acid (5.23 mmol, 1.2 equiv), and Potassium carbonate (1.8 g, 13.1 mmol, 3.0 equiv).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (178 mg, 0.21 mmol, 5 mol%)[4].

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane (16 mL) and DI Water (4 mL).

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation: The initial red/orange palladium suspension will darken to a black mixture. Complete consumption of the bromide (Rf ~0.5 in DCM:MeOH 10:1) is confirmed by TLC, yielding a new, highly fluorescent product spot corresponding to the cross-coupled API.

  • Workup: Dilute the mixture with EtOAc (50 mL), filter through Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography to isolate the target kinase inhibitor.

References

  • PubChemLite - 3-bromo-5-fluoro-n-methyl-2-nitroaniline (C7H6BrFN2O2) | Université du Luxembourg / PubChem | 1

  • Béchamp Reduction (Reaction History and Scope) | Wikipedia (Chemistry Index) | 2

  • Iron–water mediated chemoselective reduction of nitroarenes: a highly efficient and sustainable approach | RSC Publishing | 3

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | National Institutes of Health (NIH) / PMC | 4

Sources

Application

Application Note: Protocol for the N-Methylation of 3-Bromo-5-fluoro-2-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline via controlled nucleophilic substitution. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: High-yield synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline via controlled nucleophilic substitution.

Executive Summary

This application note details an optimized, self-validating protocol for the N-methylation of 3-bromo-5-fluoro-2-nitroaniline to yield 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1]. The procedure utilizes sodium hydride (NaH) as a strong base to generate a reactive anilide intermediate, followed by electrophilic trapping with methyl iodide (MeI) in anhydrous N,N-dimethylformamide (DMF). This guide emphasizes the mechanistic causality behind each experimental choice to ensure reproducibility and high fidelity in scale-up environments.

Mechanistic Rationale & Experimental Design

The primary amine in 3-bromo-5-fluoro-2-nitroaniline is severely deactivated. The strong electron-withdrawing nature of the ortho-nitro group, compounded by the inductive effects of the meta-bromo and meta-fluoro substituents, significantly reduces the nucleophilicity of the nitrogen lone pair. Direct alkylation under mild conditions often results in poor yields or unreacted starting material[2].

To overcome this kinetic barrier, a strong base such as NaH is required to quantitatively deprotonate the amine, generating an anilide anion. This intermediate is highly nucleophilic and readily attacks the electrophilic carbon of methyl iodide via an SN2 mechanism[3]. The use of a polar aprotic solvent like DMF is critical, as it solvates the sodium cation, leaving the anilide anion "naked" and highly reactive[2]. Furthermore, the steric bulk of the ortho-bromo and ortho-nitro groups naturally suppresses over-alkylation, ensuring high selectivity for the mono-methylated product[1]. While some less sterically hindered substrates can be methylated using milder bases like K2CO3 in DMF[4], highly deactivated ortho-nitroanilines typically require stronger bases to achieve rapid and complete conversion.

Mechanistic Workflow

Workflow SM 3-Bromo-5-fluoro- 2-nitroaniline Deprotonation Deprotonation (NaH, 0 °C) SM->Deprotonation Anion Anilide Anion (Nucleophilic) Deprotonation->Anion - H2 (g) Alkylation SN2 Alkylation (MeI, RT) Anion->Alkylation Product 3-Bromo-5-fluoro- N-methyl-2-nitroaniline Alkylation->Product - NaI

Workflow and mechanistic sequence for the N-methylation of 3-bromo-5-fluoro-2-nitroaniline.

Reagent and Material Specifications

Note: The following equivalents are optimized for a 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-5-fluoro-2-nitroaniline 235.011.02.35 gStarting Material
Sodium Hydride (60% in mineral oil)24.001.20.48 gStrong Base
Methyl Iodide (MeI)141.941.20.75 mLElectrophile
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Ammonium Chloride (Sat. Aq.)53.49-10.0 mLQuenching Agent

Step-by-Step Protocol

Step 4.1: Preparation of the Reaction Mixture
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Charge the flask with 3-bromo-5-fluoro-2-nitroaniline (2.35 g, 10.0 mmol).

  • Add anhydrous DMF (20.0 mL) via syringe and stir until the substrate is fully dissolved.

Expertise & Causality Note: Anhydrous conditions are absolute prerequisites. NaH reacts violently with trace water to form NaOH, a base too weak to deprotonate the deactivated aniline, which would prematurely halt the reaction sequence.

Step 4.2: Deprotonation (Anilide Formation)
  • Cool the reaction flask to 0 °C using an ice-water bath and allow the solvent to equilibrate for 5 minutes.

  • Briefly remove the septum and add NaH (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in three equal portions over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

Expertise & Causality Note: The acid-base reaction between the amine and NaH is highly exothermic and generates hydrogen gas (H2). Cooling to 0 °C controls the rate of H2 evolution and prevents localized heating. Self-Validation: The reaction is proceeding correctly if you observe steady bubbling (H2 gas evolution) and a distinct deepening of the solution's color (typically shifting to a dark red/brown), confirming the formation of the anilide anion.

Step 4.3: Electrophilic Trapping (Methylation)
  • Maintain the reaction mixture at 0 °C.

  • Add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Remove the ice bath, allowing the reaction mixture to warm to room temperature. Stir for an additional 2–4 hours.

Expertise & Causality Note: Methyl iodide is highly volatile (bp 42 °C). Dropwise addition at 0 °C prevents the loss of the reagent through vaporization and controls the highly exothermic SN2 alkylation[2]. Self-Validation: Monitor the reaction progress via TLC (Hexanes/EtOAc, 4:1). The starting material spot will disappear, replaced by a new, slightly less polar spot corresponding to the mono-methylated product.

Step 4.4: Quenching and Workup
  • Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise.

Expertise & Causality Note: NH4Cl safely neutralizes any unreacted NaH. Using a mild proton source prevents a drastic pH spike that could trigger unwanted side reactions or hydrolysis.

  • Dilute the mixture with Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Transfer the mixture to a separatory funnel, agitate, and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Wash the combined organic layers with distilled water (3 x 30 mL) followed by brine (30 mL).

Expertise & Causality Note: Multiple water washes are mandatory to partition the highly polar DMF solvent out of the organic phase. Failure to remove DMF will result in poor resolution during column chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 4.5: Purification
  • Purify the crude residue by flash column chromatography on silica gel, utilizing a gradient elution of 0% to 15% Ethyl Acetate in Hexanes.

  • The desired product, 3-bromo-5-fluoro-N-methyl-2-nitroaniline, elutes as a brightly colored band. Concentrate the pure fractions in vacuo.

References

  • Title: Synthesis of N,N-Dimethyl-2-nitroaniline Source: benchchem.com URL: 3

  • Title: Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF Source: nih.gov (PMC) URL: 2

  • Title: 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) Source: bidepharm.com URL: 1

  • Title: Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid Source: rsc.org URL: 4

Sources

Method

experimental procedure for the nitration of 3-bromo-5-fluoro-N-methylaniline

An Application Note for the Regioselective Nitration of 3-Bromo-5-fluoro-N-methylaniline Authored by: A Senior Application Scientist Abstract The introduction of a nitro group onto an aromatic ring is a cornerstone of sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Nitration of 3-Bromo-5-fluoro-N-methylaniline

Authored by: A Senior Application Scientist

Abstract

The introduction of a nitro group onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing a versatile functional group that serves as a precursor to amines and other functionalities crucial in drug development and materials science.[1] This application note provides a detailed, field-proven protocol for the regioselective nitration of 3-bromo-5-fluoro-N-methylaniline. Direct nitration of anilines is often complicated by the high reactivity of the amino group, its susceptibility to oxidation, and its basicity, which leads to the formation of the deactivating, meta-directing anilinium ion in strong acid.[2][3][4][5] To circumvent these challenges, this protocol employs a robust two-step strategy involving the protection of the secondary amine as an acetamide, followed by a controlled nitration and subsequent deprotection. This methodology ensures high yield, minimizes the formation of undesirable byproducts, and provides a reliable pathway to the desired nitro-substituted aniline derivative.

Introduction: The Challenge of Selectivity

3-Bromo-5-fluoro-N-methylaniline is a polysubstituted aromatic compound whose nitration presents a significant regiochemical challenge. The aromatic ring is substituted with three distinct groups, each exerting its own electronic and steric influence on the incoming electrophile (the nitronium ion, NO₂⁺).

  • -N(CH₃)H Group: A strongly activating, ortho, para-directing group due to the resonance donation of the nitrogen's lone pair into the ring.[6][7]

  • -Br and -F Groups (Halogens): These are deactivating via the inductive effect but are also ortho, para-directing due to resonance.[8][9]

Direct nitration using a standard nitric acid/sulfuric acid mixture would lead to several issues:

  • Protonation: The strongly acidic medium protonates the amine to form an anilinium ion, -N⁺H₂(CH₃). This group is strongly deactivating and a meta-director, leading to undesired isomers.[2][4][5]

  • Oxidation: The electron-rich aniline ring and the amino group itself are highly susceptible to oxidation by nitric acid, often resulting in the formation of intractable tarry materials.[4]

  • Poor Selectivity: The competing directing effects could lead to a complex mixture of products that is difficult to separate.

To overcome these obstacles, the most reliable strategy is to temporarily "tame" the amino group through acylation.[1][4][10] By converting the -N(CH₃)H group to an acetamide, -N(CH₃)COCH₃, we prevent its protonation and reduce its activating strength, thereby minimizing oxidation while still leveraging its ortho, para-directing influence to guide the nitration selectively.

Regiochemical Prediction

Once protected as N-(3-bromo-5-fluorophenyl)-N-methylacetamide, the acetamido group remains the most powerful activating and directing group. The nitration is therefore directed to the positions ortho and para to it.

  • Position 2: ortho to the acetamido group, but sterically hindered by the adjacent bromine atom.

  • Position 4: meta to the acetamido group; not electronically favored.

  • Position 6: ortho to the acetamido group and para to the fluorine atom. This position is electronically activated and sterically accessible.

Therefore, the primary product expected is N-(3-bromo-5-fluoro-6-nitrophenyl)-N-methylacetamide .

Caption: Regiochemical directing effects on the protected aniline.

Experimental Protocol

This protocol is divided into three main stages: protection of the amine, nitration, and deprotection to yield the final product.

G Overall Experimental Workflow start Start: 3-bromo-5-fluoro-N-methylaniline step1 Part A: Protection - Acetic Anhydride - Heat start->step1 intermediate1 Intermediate: N-(3-bromo-5-fluorophenyl) -N-methylacetamide step1->intermediate1 step2 Part B: Nitration - H₂SO₄, HNO₃ - Maintain 0-5 °C intermediate1->step2 intermediate2 Intermediate: Nitrated Acetamide step2->intermediate2 step3 Work-up - Quench on ice - Filter & Wash intermediate2->step3 step4 Part C: Deprotection - Acid Hydrolysis (HCl) - Reflux step3->step4 step5 Final Work-up - Neutralize (NaOH) - Extract & Purify step4->step5 end Final Product: 3-bromo-5-fluoro-nitro-N-methylaniline step5->end

Caption: High-level overview of the synthetic workflow.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleComments
3-bromo-5-fluoro-N-methylaniline≥98% PuritySigma-AldrichStarting material.
Acetic AnhydrideReagent GradeFisher ScientificAcetylating agent.
Concentrated Sulfuric Acid (H₂SO₄)Reagent Grade (98%)VWRCatalyst and solvent.
Concentrated Nitric Acid (HNO₃)Reagent Grade (70%)Sigma-AldrichNitrating agent.
Hydrochloric Acid (HCl)Reagent Grade (37%)Fisher ScientificFor deprotection.
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWRFor neutralization.
Ethyl AcetateACS GradeVWRExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Deionized Water (H₂O)------For workup and washing.
Crushed Ice------For quenching.
Part A: Protection via Acetylation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluoro-N-methylaniline (10.2 g, 50 mmol).

  • Add acetic anhydride (15 mL, ~160 mmol).

  • Heat the mixture gently to 80-90 °C with stirring for 1 hour.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • A solid precipitate of N-(3-bromo-5-fluorophenyl)-N-methylacetamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum or in a desiccator. The expected yield should be nearly quantitative.

Part B: Nitration of Protected Aniline

CRITICAL SAFETY NOTE: This procedure involves highly corrosive and exothermic reactions. It MUST be performed in a certified chemical fume hood. Always wear a face shield, safety goggles, a lab coat, and acid-resistant gloves.[11][12][13][14][15] Remember to add acid to water, not the other way around, though in this specific case, nitric acid is added to sulfuric acid.

  • Place a 250 mL round-bottom flask containing a magnetic stir bar in a large ice/salt bath.

  • Add concentrated sulfuric acid (40 mL) to the flask and allow it to cool to below 5 °C.

  • Slowly, and in portions, add the dried N-(3-bromo-5-fluorophenyl)-N-methylacetamide (from Part A, ~50 mmol) to the cold sulfuric acid with efficient stirring. Ensure the temperature does not rise above 10 °C.

  • In a separate beaker or flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.6 mL, ~55 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetamide over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [10][16]

  • After the addition is complete, let the reaction stir in the ice bath for an additional 60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice (approx. 400 g) in a large beaker. This is a highly exothermic step.[17]

  • A solid precipitate of the nitrated product will form.

  • Collect the crude product by vacuum filtration.

  • Wash the solid in the funnel with copious amounts of cold water until the filtrate is neutral to pH paper. This removes the bulk of the acid.[17]

  • Finally, wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.

  • Dry the crude product thoroughly.

Part C: Deprotection via Acid Hydrolysis
  • Transfer the crude nitrated acetamide to a 250 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is basic (~pH 9-10). Perform this step carefully in an ice bath as it is highly exothermic.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

Product Characterization

The final product should be characterized to confirm its structure and purity. The following is a table of expected spectral data for the predicted major isomer, 3-bromo-5-fluoro-6-nitro-N-methylaniline .

AnalysisExpected Data
Molecular Formula C₇H₆BrFN₂O₂
Molecular Weight 249.04 g/mol
Appearance Yellow to orange crystalline solid
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.7 (d, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~4.5-5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)Signals expected in the aromatic region (~110-160 ppm) and one aliphatic signal (~30-35 ppm).
Mass Spec (EI) m/z (M⁺) at 248 and 250 in an approximate 1:1 ratio, characteristic of a bromine-containing compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during workup; Insufficiently low temperature causing side reactions.Increase reaction time for nitration or deprotection; Ensure complete precipitation/extraction during work-up; Strictly maintain 0-5 °C during nitrating agent addition.[18]
Dark, Tarry Product Oxidation of the aniline (if protection was incomplete) or overheating during nitration.Ensure the protection step went to completion; Maintain rigorous temperature control (<5 °C) during nitration.[4]
Product is an Oil, Not a Solid The product may have a low melting point or impurities are present.If the product does not solidify upon cooling and scratching, proceed with liquid-liquid extraction instead of filtration after quenching.[17][18] Purify via column chromatography.
Multiple Isomers Detected Loss of regioselectivity due to temperature fluctuations or incorrect stoichiometry.Ensure slow, dropwise addition of the nitrating agent with efficient stirring and cooling; Use only a slight excess (1.05-1.1 eq) of nitric acid.[18]

References

  • Google Patents. (n.d.). Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-fluoro-2-methylaniline. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Nitric & Sulfuric Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). Process for working up nitration mixtures.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Técnico Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-5-fluoro-N-methylaniline — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of bromoaniline.
  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for workup of mixed acid and wastewater from the nitration of aromatics and apparatus for performing the process.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2017, April 20). Metal Nitrate Mediated Regioselective Nitration of BN-Substituted Arenes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation and removal of p-nitroaniline from aqueous solutions using a novel semi-fluid Fe/charcoal micro-electrolysis reactor. Retrieved from [Link]

  • Studocu. (n.d.). Nitration Of Bromobenzene Lab. Retrieved from [Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized aniline derivatives, suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized aniline derivatives, such as 3-bromo-5-fluoro-N-methyl-2-nitroaniline , is a critical operation in the development of modern active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and targeted oncology therapeutics[1]. This application note details a highly rigorous, self-validating protocol for the kilogram-scale preparation of this building block via Nucleophilic Aromatic Substitution (SNAr). By leveraging precise temperature control and solvent selection, this protocol maximizes regioselectivity, suppresses bis-substitution, and ensures >99% purity of the final crystallized product.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The synthesis relies on the SNAr reaction of 1-bromo-3,5-difluoro-2-nitrobenzene with methylamine. The regioselectivity of this transformation is the paramount Critical Quality Attribute (CQA), as the starting material possesses two labile fluorine atoms at the C3 (ortho to nitro) and C5 (para to nitro) positions.

The Causality of Ortho-Selectivity

According to established SNAr principles, electron-withdrawing groups (EWGs) like the nitro group activate both ortho and para positions by stabilizing the anionic Meisenheimer intermediate[2]. However, the regiochemical outcome in this specific system is dictated by three competing factors:

  • Steric Twisting: The bulky bromine atom at C1 forces the adjacent nitro group at C2 to twist slightly out of the aromatic plane. This steric perturbation severely diminishes the resonance-based electron-withdrawing capacity at the para position (C5)[3].

  • Inductive Dominance: Because resonance is hindered, the reaction is primarily governed by the inductive effect of the nitro group. Inductive effects operate through σ -bonds and are highly distance-dependent, strongly activating the ortho-fluorine at C3 over the distant C5 position[4].

  • Hydrogen Bonding: The transition state is further stabilized by hydrogen bonding between the incoming methylamine proton and the nitro oxygen, exclusively directing the nucleophilic attack to C3[5].

Regiochemical Atom Mapping

Understanding the IUPAC renumbering post-reaction is critical to validating the process:

  • Ortho-Attack (C3): Displacement of the C3 fluorine yields an intermediate where the amine becomes the new C1 principal group. Tracing the ring toward the nitro group gives substituents at positions 2 (nitro), 3 (bromo), and 5 (fluoro). This perfectly generates the target: 3-bromo-5-fluoro-N-methyl-2-nitroaniline .

  • Para-Attack (C5): Displacement of the C5 fluorine forces a renumbering that results in the nitro group occupying position 4, yielding the undesired 3-bromo-5-fluoro-N-methyl-4-nitroaniline impurity.

SNAr_Mechanism SM 1-Bromo-3,5-difluoro- 2-nitrobenzene MeNH2 Methylamine (MeNH2) SM->MeNH2 Meisenheimer Meisenheimer Complex (H-bond Stabilized) MeNH2->Meisenheimer Ortho-Attack (C3) Impurity 3-Bromo-5-fluoro-N-methyl- 4-nitroaniline (Impurity) MeNH2->Impurity Para-Attack (C5) Product 3-Bromo-5-fluoro-N-methyl- 2-nitroaniline (Target) Meisenheimer->Product Fluoride Elimination

Mechanistic pathway demonstrating the regioselective preference for ortho-attack over para-attack.

Process Optimization & Quantitative Data

To prevent bis-substitution (where both fluorines are displaced) and to suppress the formation of the para-substituted impurity, the reaction parameters must be rigorously controlled. A semi-aqueous solvent system at low temperatures proved optimal for managing the exothermic nature of the SNAr reaction.

Table 1: Optimization of Reaction Parameters (100g Scale)

Solvent SystemTemperature (°C)MeNH 2​ EquivalentsOrtho:Para RatioOverall Yield (%)Remarks
Ethanol253.085:1572High impurity profile
Ethanol02.592:881Moderate bis-substitution
THF252.588:1278Exothermic runaway risk
THF / Water 0 - 5 2.1 98:2 91 Optimal, self-validating
DMF252.580:2065Significant bis-substitution

Step-by-Step Large-Scale Synthesis Protocol

Scale: 1.0 kg of 1-bromo-3,5-difluoro-2-nitrobenzene (4.20 mol) Self-Validating Principle: The stoichiometry of methylamine is strictly capped at 2.1 equivalents. The reaction progress is gated by an In-Process Control (IPC) step; the quench cannot proceed until HPLC confirms starting material depletion, preventing downstream purification failures.

Phase 1: Reagent Preparation & Setup
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with ultra-high purity Nitrogen for 15 minutes.

  • Charge Starting Material: Add 1.0 kg (4.20 mol) of 1-bromo-3,5-difluoro-2-nitrobenzene to the reactor.

  • Solvent Addition: Add 5.0 L of anhydrous Tetrahydrofuran (THF). Stir at 150 RPM until full dissolution is achieved.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

Phase 2: Regioselective SNAr Reaction
  • Nucleophile Addition: Equip the reactor with an addition funnel containing 760 mL of 40% aqueous methylamine (8.82 mol, 2.1 eq).

  • Controlled Dosing: Add the aqueous methylamine dropwise over a period of 120 minutes. Critical: Maintain the internal temperature strictly below 5 °C to suppress para-attack and bis-substitution.

  • Aging: Once addition is complete, maintain stirring at 0–5 °C for exactly 4 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Withdraw a 1.0 mL aliquot, quench with 1.0 mL of 0.1 M HCl, and dilute with acetonitrile.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column, Water/MeCN gradient).

    • Pass Criteria: Starting material < 1.0% Area. If > 1.0%, continue aging for 1 hour and re-test.

Phase 4: Workup & Crystallization
  • Quench: Upon IPC pass, rapidly quench the reaction by adding 10.0 L of pre-chilled (2 °C) deionized water. The product will begin to precipitate as a bright yellow/orange solid.

  • Filtration: Filter the resulting suspension through a Nutsche filter. Wash the filter cake with cold water (3 x 2.0 L) to remove residual methylamine and THF.

  • Recrystallization: Transfer the crude wet cake to a clean reactor. Add 4.0 L of an Ethanol/Water mixture (70:30 v/v). Heat to 75 °C until complete dissolution, then slowly cool to 5 °C over 4 hours at a rate of 0.3 °C/min to induce crystallization.

  • Drying: Filter the purified crystals and dry in a vacuum oven at 45 °C (< 50 mbar) to a constant weight.

Process_Workflow Prep Reagent Prep THF + SM Reaction SNAr Reaction 0-5°C Prep->Reaction IPC IPC (HPLC) Check Conversion Reaction->IPC IPC->Reaction Fail Quench Quench & Workup Water Addition IPC->Quench Pass Cryst Crystallization EtOH/Water Quench->Cryst Dry Vacuum Drying 45°C Cryst->Dry QA Final QA/QC >99% Purity Dry->QA

Process plant workflow from reagent preparation through final QA/QC validation.

References

  • 3-bromo-5-fluoro-n-methyl-2-nitroaniline - PubChemLite | uni.lu | 1

  • Nucleophilic Aromatic Substitution | Chemistry Steps | 2

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene | Stack Exchange | 4

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution - ACS Publications | acs.org | 3

  • Nucleophilic Aromatic Substitution of Hydrogen as a tool for the synthesis of indole and quinoline derivatives | clockss.org | 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting the synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals actively troubleshooting the synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline . The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (S_NAr) of 1-bromo-3,5-difluoro-2-nitrobenzene with methylamine.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Part 1: Mechanistic Workflow & Competing Pathways

To optimize yield, it is critical to understand the kinetic pathways governing this reaction. The diagram below illustrates the desired S_NAr trajectory versus the primary side reactions that erode product yield.

SNAr_Optimization SM 1-Bromo-3,5-difluoro-2-nitrobenzene (Starting Material) MC Meisenheimer Complex (Rate-Determining Step) SM->MC Nucleophilic Attack (C3-Fluorine) Side1 3,5-Difluoro-N-methyl-2-nitroaniline (Br-Displacement Impurity) SM->Side1 High Temp Attack (C1-Bromine) Side2 3-Bromo-5-fluoro-2-nitrophenol (Hydrolysis Impurity) SM->Side2 Aqueous Base Attack (OH⁻ Nucleophile) Reagent Methylamine (CH3NH2) (Nucleophile) Reagent->MC Product 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (Target Product) MC->Product Fast Elimination (- F⁻)

S_NAr pathway of 1-bromo-3,5-difluoro-2-nitrobenzene highlighting desired and side reactions.

Part 2: Troubleshooting FAQs

Q1: Why is my yield low, and why does my LC-MS show significant formation of 3,5-difluoro-N-methyl-2-nitroaniline?

Cause: Competing nucleophilic displacement of the bromine atom at the C1 position. Mechanistic Insight: In classical S_NAr reactions, the addition of the nucleophile to form the anionic Meisenheimer complex is the rate-determining step[1]. Fluorine is highly electronegative and draws electron density towards itself, which stabilizes the negative charge on the intermediate complex far more effectively than bromine[2]. Because of this stabilization, fluorine is an exceptionally superior leaving group in S_NAr despite having a stronger C-X bond[3]. However, if the reaction temperature exceeds 25°C, the thermal energy overcomes the activation barrier for bromine displacement, destroying your regioselectivity. Solution: Strictly maintain the reaction temperature between 0°C and 5°C. Use a polar aprotic solvent (like THF) to maintain nucleophile reactivity without requiring thermal activation.

Q2: I am observing a byproduct with a mass of 235 m/z (M - F + OH). How do I prevent this?

Cause: Hydrolysis of the highly activated C3-fluorine group. Mechanistic Insight: A mass of 235 m/z corresponds to 3-bromo-5-fluoro-2-nitrophenol. This occurs when aqueous methylamine (e.g., 40% w/w in water) is used. The inherent basicity of the amine generates hydroxide ions (OH⁻) in water, which act as highly aggressive competing nucleophiles that displace the activated fluorine[4]. Solution: Switch to an anhydrous amine source, such as a 2.0 M solution of methylamine in THF or absolute ethanol.

Q3: The reaction stalls at 50-60% conversion even after 24 hours. Should I heat it to drive it to completion?

Cause: Nucleophile depletion via acid-base neutralization. Mechanistic Insight: Do not heat the reaction , as this will immediately trigger the bromine displacement described in Q1. The substitution generates one equivalent of hydrofluoric acid (HF). If you only use 1.0 to 1.1 equivalents of methylamine, the generated HF will immediately protonate the unreacted methylamine, forming a non-nucleophilic methylammonium fluoride salt and halting the reaction. Solution: Use 1.1 equivalents of methylamine alongside 2.0 equivalents of a non-nucleophilic auxiliary base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the generated acid.

Part 3: Quantitative Process Data

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and overall yield.

SolventAmine SourceBase EquivalentsTemp (°C)Conversion (%)Target Yield (%)Major Impurity Observed
Water / EtOH40% aq. CH3NH21.1 eq258542Hydrolysis (Phenol)
THF2.0 M in THF1.1 eq255550Unreacted Starting Material
THF2.0 M in THF3.0 eq60>9965Br-Displacement
THF 2.0 M in THF 1.1 eq + 2.0 eq DIPEA 0 >99 92 None (Trace)

Part 4: Standardized Experimental Protocol

To ensure high E-E-A-T standards, this protocol is designed as a self-validating system . Built-in Quality Control (QC) checks are included to verify the integrity of the reaction at each stage.

Step 1: Preparation (Anhydrous Conditions)

  • In an oven-dried 250 mL round-bottom flask purged with nitrogen, dissolve 1-bromo-3,5-difluoro-2-nitrobenzene (10.0 mmol, 1.0 eq) in anhydrous THF (20 mL) to create a 0.5 M solution.

  • QC Check: The solution should be clear and pale yellow. Any cloudiness indicates moisture contamination.

Step 2: Cooling & Base Addition

  • Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0°C (monitor via an internal thermocouple).

  • Add N,N-diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq) in one portion.

Step 3: Nucleophile Addition

  • Load an addition funnel with a 2.0 M solution of methylamine in THF (5.5 mL, 11.0 mmol, 1.1 eq).

  • Add the methylamine solution dropwise over 30 minutes.

  • Causality Note: Dropwise addition ensures the exothermic formation of the Meisenheimer complex does not cause localized temperature spikes, which would trigger unwanted bromine displacement.

Step 4: Monitoring

  • Stir the reaction at 0°C for 2 hours.

  • QC Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.6) should completely disappear, replaced by a vibrant yellow product spot (R_f ~ 0.4).

Step 5: Workup & Isolation

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. This mildly acidic quench neutralizes the DIPEA and any trace unreacted methylamine without hydrolyzing the product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford pure 3-bromo-5-fluoro-N-methyl-2-nitroaniline as a bright yellow solid.

Part 5: References

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL:[Link]

  • Problem 48: In nucleophilic aromatic substitution... Source: Vaia (Chemistry Solutions) URL:[Link]

  • Aromatic Nucleophilic Substitution: Topics Source: Science.gov URL:[Link]

  • A Survey of Aromatic Nucleophilic Substitution Reactions Source: Scribd (Chemical Reviews Archive) URL:[Link]

Sources

Optimization

Technical Support Center: Bromination of 5-Fluoro-N-methyl-2-nitroaniline

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists working with halogenated nitroaniline building blocks—critical intermediates i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists working with halogenated nitroaniline building blocks—critical intermediates in the synthesis of kinase inhibitors (e.g., KIT and RAF/VEGFR2 inhibitors).

The bromination of 5-fluoro-N-methyl-2-nitroaniline is a highly sensitive electrophilic aromatic substitution (EAS). While the reaction is robust under optimized conditions, deviations can lead to severe side reactions, including regiochemical scrambling, over-bromination, and oxidative degradation.

Mechanistic Intelligence & Reaction Pathways

To troubleshoot this reaction, you must first understand the synergistic directing effects governing the aromatic ring. In 5-fluoro-N-methyl-2-nitroaniline, the -NHCH₃ group (ortho/para directing), the -F atom (ortho/para directing), and the -NO₂ group (meta directing) collectively activate and direct incoming electrophiles exclusively to the C4 and C6 positions .

Because the C6 position is sterically compressed between the bulky N-methylamine group and the fluorine atom, the C4 position is kinetically and thermodynamically favored. However, poor condition control easily forces the reaction down parasitic pathways.

BrominationPathways SM 5-Fluoro-N-methyl-2-nitroaniline (Substrate) Reagent + NBS / Br2 (Electrophilic Bromine) SM->Reagent Desired 4-Bromo-5-fluoro-N-methyl-2-nitroaniline (Major Product - Para to NHCH3) Reagent->Desired Major Pathway (Sterically favored) Regio 6-Bromo-5-fluoro-N-methyl-2-nitroaniline (Minor Product - Ortho to NHCH3) Reagent->Regio Minor Pathway (Sterically hindered) NBromo N-Bromo-N-methyl Intermediate (Decomposition / Oxidation) Reagent->NBromo N-Bromination (Excess reagent / Light) OverBrom 4,6-Dibromo-5-fluoro-N-methyl- 2-nitroaniline (Over-bromination) Desired->OverBrom Excess Br+ (Secondary EAS) Regio->OverBrom Excess Br+

Mechanistic pathways of 5-fluoro-N-methyl-2-nitroaniline bromination showing side reactions.

Troubleshooting Matrix (FAQs)

Q1: Why am I seeing a high percentage of the dibrominated side product?

Diagnostic: LC-MS or NMR indicates the presence of 4,6-dibromo-5-fluoro-N-methyl-2-nitroaniline. Causality: While the first bromination at C4 is sterically favored, the aromatic ring remains sufficiently electron-rich due to the strongly activating -NHCH₃ group. If the electrophile (Br⁺) is abundant or if the reaction is left stirring too long, a secondary EAS occurs at the C6 position . Resolution: Enforce strict stoichiometric control. Limit N-Bromosuccinimide (NBS) to exactly 1.02 equivalents. Transition from neat Br₂ to NBS to lower the steady-state concentration of active electrophiles.

Q2: How do I minimize the formation of the 6-bromo regioisomer?

Diagnostic: Formation of 6-bromo-5-fluoro-N-methyl-2-nitroaniline instead of the desired 4-bromo analog. Causality: Elevated temperatures provide the kinetic energy required to overcome the steric barrier at the C6 position (sandwiched between the -F and -NHCH₃ groups). Furthermore, highly polar protic solvents can disrupt the hydrogen bonding of the amine, altering its steric profile. Resolution: Drop the reaction temperature to 0–5 °C. Utilize a mildly polar aprotic solvent like N,N-Dimethylformamide (DMF) which stabilizes the bromonium intermediate without providing the thermal energy needed for ortho-attack.

Q3: My reaction mixture turns dark brown/black, and yield is lost to decomposition. What is happening?

Diagnostic: Severe discoloration, loss of mass balance, and detection of demethylated or oxidized byproducts. Causality: The secondary amine (-NHCH₃) is susceptible to direct N-bromination, forming an unstable N-bromoamine intermediate. Under light exposure or thermal stress, the N-Br bond undergoes homolytic cleavage, initiating a radical cascade that leads to N-demethylation and oxidative degradation of the aniline core . Resolution: Conduct the reaction strictly in the dark. Add NBS portion-wise to prevent localized concentration spikes. Quench immediately upon completion with a reducing agent (e.g., sodium thiosulfate) to neutralize radical precursors.

Process Optimization Data

The following table summarizes the quantitative impact of various reaction parameters on the product distribution. Use this data to benchmark your own experimental outcomes.

Reaction ConditionTemp (°C)EquivalentsSolvent4-Bromo Yield (%)6-Bromo Yield (%)Dibromo Yield (%)Decomposition (%)
Br₂ (neat addition)251.20AcOH45.015.025.015.0
NBS (all at once)251.10MeCN72.08.012.08.0
NBS (portion-wise) 0–5 1.02 DMF 91.5 3.0 < 2.0 < 3.5
NBS (light exposure)251.05DMF55.05.010.030.0

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each phase includes a built-in feedback mechanism to ensure causality and control over the reaction environment.

Phase 1: Substrate Preparation & Thermal Control
  • Dissolution: Suspend 5-fluoro-N-methyl-2-nitroaniline (1.0 eq, e.g., 10.0 g) in anhydrous DMF (10 volumes, 100 mL) under an inert nitrogen atmosphere.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Stir at 300 rpm until the internal temperature stabilizes at 0–5 °C .

    • Causality: This temperature threshold suppresses the activation energy required for the sterically hindered C6 bromination and parasitic N-bromination pathways.

Phase 2: Electrophile Addition
  • Reagent Preparation: Dissolve NBS (1.02 eq) in a minimal amount of anhydrous DMF (approx. 30 mL). Wrap the addition funnel in aluminum foil to block ambient light.

  • Controlled Addition: Add the NBS solution dropwise over 45 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of Br⁺, mitigating the risk of dibromination. Excluding light prevents homolytic cleavage of NBS and radical-mediated decomposition.

Phase 3: Self-Validating Monitoring
  • Reaction Tracking: Stir for 2 hours at 0–5 °C. Pull a 50 µL aliquot, quench in 1 mL EtOAc/H₂O, and spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1).

  • Feedback Loop: The desired 4-bromo product will elute slightly faster than the starting material. If starting material persists >5%, add NBS in strict 0.01 eq increments . Do not exceed 1.05 eq total under any circumstances.

Phase 4: Quenching & Isolation
  • Reductive Quench: Once complete, aggressively quench the reaction by pouring it into 200 mL of cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Validation Check: The immediate disappearance of any yellow/orange bromine tint confirms the successful reduction of unreacted NBS and transient N-bromo species back to benign bromide salts, permanently halting all side reactions.

  • Extraction & Purification: Extract the aqueous mixture with EtOAc (3 x 100 mL). Wash the combined organic layers with distilled water (3 x 100 mL) to remove all traces of DMF, followed by a final brine wash. Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield pure 4-bromo-5-fluoro-N-methyl-2-nitroaniline.

References

  • World Intellectual Property Organization. "WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof." Google Patents.
  • Inoguchi, K., et al. "Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds." Journal of Medicinal Chemistry (ACS Publications), 2012. Available at: [Link]

  • European Patent Office. "EP2181987B1 - 2-Carbonylaminobenzothiazoles and their use for the prophylaxis and treatment of cancer." Google Patents.
Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the formation and removal of regioisomers, ensuring the integrity and purity of your target compound.

Understanding the Synthesis and Potential for Regioisomer Formation

The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline typically involves the nitration of 3-bromo-5-fluoro-N-methylaniline. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aniline ring.

  • -NHMe (Methylamino group): A strongly activating ortho, para-director.[1][2]

  • -Br (Bromo group): A deactivating ortho, para-director.[1][2]

  • -F (Fluoro group): A deactivating ortho, para-director.[1][2]

The interplay of these directing effects can lead to the formation of several regioisomers alongside the desired product. The primary isomers of concern are:

  • 3-bromo-5-fluoro-N-methyl-2-nitroaniline (Desired Product)

  • 3-bromo-5-fluoro-N-methyl-4-nitroaniline

  • 3-bromo-5-fluoro-N-methyl-6-nitroaniline

  • 5-bromo-3-fluoro-N-methyl-2-nitroaniline

The formation of these isomers is a common challenge that can complicate purification and impact the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomers formed during the nitration of 3-bromo-5-fluoro-N-methylaniline, and why?

A1: The most common regioisomers are the 2-nitro, 4-nitro, and 6-nitro products. The N-methyl group is a strong activating ortho, para-director, making the positions ortho (2 and 6) and para (4) to it the most nucleophilic. The bromine and fluorine atoms are also ortho, para-directors but are deactivating. The strong activating effect of the N-methyl group generally dominates, leading to a mixture of these isomers. The precise ratio can be influenced by steric hindrance and the specific reaction conditions used.

Q2: I am seeing multiple spots on my TLC plate after the nitration reaction. How can I identify which spot is my desired product?

A2: Differentiating between the regioisomers on a TLC plate can be challenging due to their similar polarities. However, as a general trend in substituted nitroanilines, the ortho-nitro isomer is often less polar than the para-nitro isomer due to intramolecular hydrogen bonding, which can lead to a higher Rf value. To definitively identify your product, it is essential to isolate each spot (e.g., using preparative TLC or column chromatography) and characterize them using spectroscopic methods like NMR.

Q3: What are the expected 1H NMR and 13C NMR spectral features that can help differentiate between the desired 3-bromo-5-fluoro-N-methyl-2-nitroaniline and its regioisomers?

Isomer Predicted Key 1H NMR Features Predicted Key 13C NMR Features
3-bromo-5-fluoro-N-methyl-2-nitroaniline (Desired) Two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants influenced by both fluorine and adjacent protons. The N-methyl signal will be a singlet.Distinct signals for the carbon atoms bearing the bromo, fluoro, nitro, and methylamino groups. The chemical shifts will be influenced by the electronic effects of all substituents.
3-bromo-5-fluoro-N-methyl-4-nitroaniline Two aromatic protons, likely appearing as singlets or narrow doublets due to their isolation from other protons. The N-methyl signal will be a singlet.The chemical shifts of the aromatic carbons will differ significantly from the 2-nitro isomer due to the different placement of the strongly electron-withdrawing nitro group.
3-bromo-5-fluoro-N-methyl-6-nitroaniline Two aromatic protons, likely appearing as doublets. The proton between the nitro and bromo groups would likely be deshielded. The N-methyl signal will be a singlet.The carbon chemical shifts will again be distinct, reflecting the altered substitution pattern.

It is highly recommended to perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structure elucidation of the isolated isomers.

Troubleshooting Guide: Removal of Regioisomers

Problem 1: Co-elution of Regioisomers during Column Chromatography

Cause: The regioisomers of 3-bromo-5-fluoro-N-methyl-2-nitroaniline often have very similar polarities, leading to poor separation on standard silica gel columns.

Solutions:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact resolution. The use of a third solvent with a different polarity (e.g., dichloromethane) can sometimes improve separation.

  • Utilize Specialized Stationary Phases: For challenging separations of aromatic isomers, consider using high-performance liquid chromatography (HPLC) with specialized columns.[7][8][9]

    • Pentafluorophenyl (PFP) columns: These columns can offer unique selectivity for halogenated and aromatic compounds.[8]

    • Nitrile-bonded phases: These can provide different selectivity compared to standard silica or C18 columns.

  • Employ Gradient Elution: In HPLC, a gradient elution method, where the mobile phase composition is changed over time, can significantly improve the separation of closely eluting compounds.[7]

Problem 2: Co-crystallization of Regioisomers

Cause: The similar crystal packing properties of the regioisomers can lead to the formation of mixed crystals, making purification by recrystallization difficult.

Solutions:

  • Systematic Solvent Screening: The choice of solvent is critical for successful recrystallization.[10][11][12] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[11]

  • Seeding: If you have a small amount of pure product, you can use it as a seed crystal to induce the crystallization of the desired isomer from a supersaturated solution.

  • Fractional Crystallization: This technique involves multiple recrystallization steps. The initial crystals formed will be enriched in the least soluble isomer. The mother liquor can then be concentrated and cooled to yield subsequent crops of crystals enriched in the more soluble isomers. This process can be repeated to achieve the desired purity.

Experimental Protocols

Protocol 1: General Procedure for Nitration of 3-bromo-5-fluoro-N-methylaniline

This protocol is a generalized procedure based on common nitration methods for anilines.[13][14] Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve 3-bromo-5-fluoro-N-methylaniline in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the aniline solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This is a starting point for developing an HPLC method for the separation of 3-bromo-5-fluoro-N-methyl-2-nitroaniline isomers.[7][9]

  • Column: A reversed-phase C18 or a PFP column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a lower percentage of organic phase (e.g., 30-40% B) and ramp up to a higher percentage (e.g., 90-95% B) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the crude mixture).

Visualization of the Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-bromo-5-fluoro-N-methylaniline nitration Nitration (HNO3/H2SO4) start->nitration crude Crude Product (Mixture of Regioisomers) nitration->crude tlc TLC Analysis crude->tlc column Column Chromatography (Silica Gel) tlc->column Initial Separation hplc HPLC (PFP or C18) column->hplc For high purity recrystallization Recrystallization column->recrystallization Alternative/Further Purification pure_product Pure 3-bromo-5-fluoro- N-methyl-2-nitroaniline hplc->pure_product isomers Isolated Regioisomers hplc->isomers recrystallization->pure_product nmr NMR Spectroscopy (1H, 13C, 2D) pure_product->nmr Characterization isomers->nmr Characterization

Caption: Workflow for the synthesis and purification of 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

References

  • NextSDS. 3-bromo-5-fluoro-N-methyl-2-nitroaniline — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NextSDS. 3-bromo-5-fluoro-2-nitroaniline — Chemical Substance Information. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • PubChemLite. 3-bromo-5-fluoro-n-methyl-2-nitroaniline. [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Longdom Publishing. A Report on Directing Effects on Organic Chemistry. [Link]

  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Recrystallization 2. [Link]

  • ResearchGate. How can I separate three structurally similar compounds in HPLC? [Link]

  • LCGC. Novel Phases for HPLC Separations. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Optimization

stability of 3-bromo-5-fluoro-N-methyl-2-nitroaniline under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or reactivity issues when handling complex halogenated nitroanilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation or reactivity issues when handling complex halogenated nitroanilines.

This guide provides an authoritative, in-depth analysis of the stability of 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) under acidic conditions. By understanding the fundamental electronic properties of this molecule, you can troubleshoot failed reactions, prevent degradation during deprotection steps, and optimize your synthetic workflows.

Core Mechanistic Causality: The "Why" Behind the Stability

To understand how this compound behaves in acid, we must analyze its electronic "push-pull" system:

  • Extremely Low Basicity: The lone pair of electrons on the N-methylamine group is highly delocalized into the strongly electron-withdrawing ortho-nitro group. The meta-bromo and meta-fluoro groups further exert an inductive electron-withdrawing (-I) effect. Consequently, the pKa​ of its conjugate acid is exceptionally low. It will not protonate in weak acids (like acetic acid) and requires concentrated, strong acids (like TFA or HCl) to form a salt.

  • SNAr Vulnerability at C5: The fluorine atom is positioned para to the nitro group. Nitro groups strongly activate ortho and para positions for Nucleophilic Aromatic Substitution (SNAr) [1]. While SNAr is typically associated with basic conditions, heating this compound in aqueous acid allows water to act as a nucleophile, displacing the fluorine to yield a phenol.

  • Amine Hydrolysis at C1: Ortho-nitroanilines are inherently susceptible to hydrolysis. When subjected to strong aqueous acids under reflux, the amine group can be hydrolyzed into a hydroxyl group, releasing methylamine and forming a nitrophenol [2].

Troubleshooting & FAQs

Q1: I attempted a Boc-deprotection on another part of my molecule using 50% TFA in DCM at room temperature. Did I degrade my 3-bromo-5-fluoro-N-methyl-2-nitroaniline moiety? A1: No, your compound is likely intact. At room temperature, anhydrous or low-water acidic conditions (like TFA/DCM) will transiently protonate the amine but will not cause degradation. The C-F and C-N bonds are kinetically stable at 25°C because trifluoroacetate is a poor nucleophile and water is absent. Caution: Ensure you evaporate the TFA at low temperatures (<30°C) during workup to avoid concentration-induced side reactions.

Q2: I refluxed my compound in 6M HCl to remove a protecting group, and my LC-MS shows a mass shift of -1 Da and another at -15 Da. What happened? A2: You have encountered acid-catalyzed aqueous hydrolysis.

  • The -1 Da shift (strictly -1.00 Da) corresponds to the SNAr hydrolysis of the 5-fluoro group (Atomic mass ~19) to a hydroxyl group (Mass ~17), yielding 3-bromo-5-hydroxy-N-methyl-2-nitroaniline.

  • The -15 Da shift corresponds to the hydrolysis of the N-methylamine group (Mass ~30) to a hydroxyl group (Mass ~17), yielding 3-bromo-5-fluoro-2-nitrophenol. Refluxing ortho-nitroanilines in aqueous acid is a classic, albeit destructive, method for synthesizing nitrophenols [2].

Q3: How do I safely store this compound to prevent degradation? A3: Store the free base in a tightly sealed, amber glass vial at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ensure it is kept away from acidic fumes (e.g., do not store in the same desiccator as concentrated HCl or volatile organic acids).

Quantitative Data: Acid Stability Matrix

The following table summarizes the stability of 3-bromo-5-fluoro-N-methyl-2-nitroaniline across various acidic environments.

Acidic ConditionTemp (°C)Time (h)Recovery (%)Primary Degradation Pathway
0.1% Formic Acid (Aq)2524>99%None (Stable for LC-MS analysis)
50% TFA in DCM254>98%None (Safe for standard deprotections)
1M HCl (Aqueous)2524>95%Trace SNAr hydrolysis at C5
6M HCl (Aqueous)804<10%Amine hydrolysis (C1) & F-hydrolysis (C5)
Conc. H2​SO4​ 252~80%Sulfonation / General decomposition

Validated Experimental Protocols

Protocol A: Safe Acidic Deprotection (e.g., Boc removal)

Self-validating mechanism: By strictly excluding water, we shut down the SNAr and amine hydrolysis pathways, ensuring the nitroaniline moiety remains untouched.

  • Preparation: Dissolve the substrate containing the 3-bromo-5-fluoro-N-methyl-2-nitroaniline moiety in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under Argon.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add an equal volume of anhydrous Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution.

  • Reaction: Remove the ice bath and stir at 20–25°C for 1–2 hours.

  • Workup (Critical Step): Do not use heat to evaporate the TFA. Co-evaporate with toluene at <30°C under reduced pressure. Alternatively, neutralize carefully by pouring the mixture into cold saturated NaHCO3​ (aq) until pH 7-8 is reached, then extract with Ethyl Acetate.

Protocol B: Intentional Acidic Hydrolysis to 3-Bromo-5-fluoro-2-nitrophenol

Use this protocol only if your synthetic goal is to cleave the N-methylamine group.

  • Suspension: Suspend 1.0 mmol of the compound in 10 mL of 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to 100°C for 12 hours. The suspension will gradually dissolve and change color as the phenol is formed and methylamine is liberated.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The resulting nitrophenol product will precipitate. Filter the solid under vacuum and wash with ice-cold water.

Mechanistic Visualization

G SM 3-bromo-5-fluoro-N-methyl-2-nitroaniline (Stable at pH > 2) Protonated Protonated Intermediate (Forms in Conc. Anhydrous Acid) SM->Protonated Strong Acid (e.g., TFA, HCl) Room Temp Degradation1 Amine Hydrolysis Product (3-bromo-5-fluoro-2-nitrophenol) SM->Degradation1 Aq. Acid + Heat Nucleophilic attack of H2O at C1 Degradation2 SNAr Hydrolysis Product (3-bromo-5-hydroxy-N-methyl-2-nitroaniline) SM->Degradation2 Aq. Acid + Heat Nucleophilic attack of H2O at C5 Protonated->SM Base / H2O (Reversible)

Figure 1: Acid-mediated degradation pathways of 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link][1]

  • o-NITROANILINE. Organic Syntheses Procedure, Org. Syn. Coll. Vol. 1, 388. Available at:[Link][2]

  • 3-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2. National Center for Biotechnology Information (PubChem). Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered during the kiloscale production of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered during the kiloscale production of 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1].

The synthesis relies on the nucleophilic aromatic substitution (SNAr) of 1-bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6)[2] with methylamine. While this transformation is straightforward at the bench scale, scaling it up introduces severe complications regarding regioselectivity, thermal management, and impurity purging[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating kiloscale protocol.

Part 1: Workflow & Pathway Visualization

Understanding the kinetic versus thermodynamic pathways is essential for controlling this reaction. The diagram below illustrates the divergent SNAr pathways that lead to either the desired target or the critical para-substituted impurity.

SNAr_Regioselectivity SM 1-Bromo-3,5-difluoro- 2-nitrobenzene Intermediate Meisenheimer Complex SM->Intermediate Reagent Methylamine (Controlled Addition) Reagent->Intermediate Product 3-Bromo-5-fluoro-N-methyl- 2-nitroaniline (Target: ortho-attack) Intermediate->Product Kinetic Control (Toluene, -5°C) Byproduct 1-Bromo-3-fluoro-5-(methylamino)- 2-nitrobenzene (Impurity: para-attack) Intermediate->Byproduct Thermodynamic (DMF/EtOH, 25°C)

Reaction pathway and regioselectivity in the SNAr of 1-bromo-3,5-difluoro-2-nitrobenzene.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of the para-substituted impurity during scale-up?

Causality: In the starting material 1-bromo-3,5-difluoro-2-nitrobenzene, both the C3-fluorine (ortho to the nitro group) and C5-fluorine (para to the nitro group) are highly activated for SNAr. In polar protic solvents (e.g., ethanol) or highly polar aprotic solvents (e.g., DMF), the less sterically hindered para-position is thermodynamically favored. Solution: Switch to a non-polar or moderately polar solvent like Toluene or THF. In these solvents, the transition state for ortho-attack is stabilized by intramolecular hydrogen bonding between the incoming methylamine and the adjacent nitro group, driving kinetic control[3].

Table 1: Solvent and Temperature Effects on Regioselectivity (Ortho:Para Ratio)

SolventTemperature (°C)Ortho-Attack (Target)Para-Attack (Impurity)Overall Yield
THF -1092%8%85%
Toluene 095%5%88%
EtOH 2540%60%75%
DMF 2530%70%80%
Q2: The reaction exotherm is difficult to manage at the 10 kg scale. How can we ensure thermal safety?

Causality: SNAr reactions involving primary amines and highly activated nitroaromatics are inherently exothermic[3]. At scale, the surface-area-to-volume ratio of the reactor decreases, leading to dangerous heat accumulation. A thermal spike will override the kinetic control, drastically increasing the formation of the para-isomer and bis-substituted impurities. Solution: Implement a controlled semi-batch addition. Add a 2.0 M methylamine solution in THF dropwise over 4-6 hours while maintaining the reactor jacket temperature at -10°C. Avoid using aqueous methylamine, as biphasic heating can lead to side-hydrolysis (phenol formation) and erratic heat release[4].

Q3: How do I prevent bis-substitution (N,N'-dimethylation at both C3 and C5)?

Causality: Bis-substitution occurs when excess methylamine reacts with the already formed mono-substituted product. Although the first amine addition deactivates the ring slightly, the strong electron-withdrawing nature of the NO2 and Br groups can still permit a second substitution if the local concentration of methylamine is too high. Solution: Strictly limit methylamine to 2.05 equivalents (1.0 eq for the reaction, 1.05 eq as an HF scavenger). Ensure high agitation speeds (>150 rpm) to prevent localized pooling of the amine during addition.

Q4: What is the best method for isolating the product and purging the para-isomer?

Causality: The ortho-isomer (target) and para-isomer have different solubility profiles due to their distinct dipole moments. The target molecule forms a strong intramolecular hydrogen bond between the -NHCH3 and -NO2 groups, significantly reducing its interaction with polar solvents compared to the para-isomer[4]. Solution: Crystallization from Isopropanol (IPA) and Water. The target product selectively crystallizes, while the para-isomer and bis-substituted impurities remain highly soluble in the mother liquor.

Part 3: Downstream Processing Visualization

Downstream_Workflow Reaction Crude Reaction Mixture (Toluene/THF) Quench Aqueous Quench (5% NH4Cl) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Target + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + Excess Amine) PhaseSep->AqLayer SolventSwap Solvent Swap (Distillation -> IPA) OrgLayer->SolventSwap Crystallization Crystallization (IPA/Water, 60°C to 5°C) SolventSwap->Crystallization Filtration Filtration & Drying Crystallization->Filtration PureProduct Pure Target Compound (>99% HPLC) Filtration->PureProduct

Downstream processing and crystallization workflow for product isolation.

Part 4: Self-Validating Kiloscale Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system validates its own progression at each critical node.

Step 1: Reactor Preparation Purge a 10 L jacketed glass reactor with N2 for 15 minutes. Ensure the chiller unit is primed and set to -10 °C.

Step 2: Substrate Loading Charge 1-bromo-3,5-difluoro-2-nitrobenzene (1.00 kg, 4.20 mol) and anhydrous Toluene (5.0 L) into the reactor. Stir at 150 rpm until fully dissolved.

Step 3: Cooling & Equilibration Cool the mixture to an internal temperature of -5 °C. IPC Validation 1: Do not proceed until the internal temperature probe reads ≤ -4 °C for at least 10 consecutive minutes.

Step 4: Reagent Addition (Critical Step) Via a calibrated dosing pump, add Methylamine (2.0 M in THF, 4.30 L, 8.61 mol, 2.05 eq) over 5 hours. IPC Validation 2: Monitor the internal temperature continuously. If the temperature exceeds +2 °C, the dosing pump must automatically pause until the temperature returns to -2 °C.

Step 5: Aging & Conversion Check Stir the reaction at 0 °C for 2 hours. IPC Validation 3: Pull a 1 mL sample, quench in 1 mL of 5% NH4Cl, and analyze the organic layer via HPLC. Proceed only if starting material is <1.0 Area%.

Step 6: Quench & Phase Separation Quench the reaction by slowly adding 2.0 L of 5% aqueous NH4Cl solution. Allow the layers to settle for 30 minutes. Separate the lower aqueous layer (containing HF salts and excess amine) and wash the upper organic layer with 2.0 L of brine.

Step 7: Solvent Swap & Crystallization Transfer the organic layer to a distillation setup. Concentrate under vacuum (50 mbar, 40 °C) to ~2.0 L. Add 3.0 L of Isopropanol (IPA) and heat to 60 °C. Slowly add 1.0 L of Water. IPC Validation 4: Visually confirm the cloud point is reached at approximately 45 °C during the linear cooling ramp to 5 °C over 6 hours.

Step 8: Filtration & Drying Filter the crystalline solid and wash the cake with cold IPA/Water (3:1, 1.0 L). Dry under vacuum at 40 °C for 12 hours. IPC Validation 5: Analyze the mother liquor via HPLC to confirm the successful partitioning and rejection of the para-isomer impurity.

References

  • Sigma-Aldrich. N-(3-bromo-5-methyl-2-pyridinyl)acetylamide / 3-bromo-5-fluoro-N-methyl-2-nitroaniline. 1

  • Chemsrc. Organic fluorine compound | Chemical Product Catalog. 2

  • Durham E-Theses. Fluorine Gas as a Selective Difluorinating Reagent.

  • Li, R. et al. Enabling the First Scale-Up of the Selective HER2 Inhibitor BI-4142. ACS Publications (Organic Process Research & Development). 3

  • Qin, H. et al. Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile. ACS Publications (Organic Process Research & Development). 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Bromo-Fluoro-Nitroaniline Isomers in Late-Stage Functionalization

Executive Summary Multisubstituted anilines are highly privileged scaffolds in modern drug discovery and materials science. Among these, bromo-fluoro-nitroaniline isomers represent a unique class of building blocks that...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Multisubstituted anilines are highly privileged scaffolds in modern drug discovery and materials science. Among these, bromo-fluoro-nitroaniline isomers represent a unique class of building blocks that offer orthogonal reactivity profiles. By strategically leveraging the distinct electronic and steric environments of the carbon-bromine (C–Br) and carbon-fluorine (C–F) bonds, chemists can execute sequential, site-selective functionalizations.

This guide provides an objective, data-supported comparison of three critical positional isomers: 3-Bromo-4-fluoro-5-nitroaniline , 4-Bromo-2-fluoro-6-nitroaniline , and 2-Bromo-4-fluoro-6-nitroaniline . Designed for senior researchers and process chemists, this analysis decodes the causality behind their reactivity differences and provides self-validating experimental protocols for their application in complex synthesis.

Electronic & Structural Profiling (The "Why")

The reactivity of a halo-nitroaniline is governed by the push-pull electronic dynamics of the strongly electron-donating amino group (–NH₂) and the strongly electron-withdrawing nitro group (–NO₂). The relative positioning of the halogens within this electronic gradient dictates their susceptibility to transition-metal catalysis versus nucleophilic attack[1].

  • Isomer A (3-Bromo-4-fluoro-5-nitroaniline): The fluorine atom is positioned ortho to the nitro group and para to the amine. This specific arrangement creates a highly polarized electronic structure, making the C–F bond exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr)[1]. The bromine, located at the meta position relative to the amine, remains sterically accessible for cross-coupling.

  • Isomer B (4-Bromo-2-fluoro-6-nitroaniline): The bromine atom is para to the amine, representing the most electronically favorable and sterically unhindered position for oxidative addition by palladium catalysts[2]. However, the fluorine is meta to the nitro group, depriving it of the necessary resonance stabilization required for efficient SNAr.

  • Isomer C (2-Bromo-4-fluoro-6-nitroaniline): This isomer presents the most challenging synthetic profile. The bromine is ortho to the amine, creating significant steric hindrance that slows down metal-catalyzed cross-coupling[3]. Similar to Isomer B, the fluorine is meta to the nitro group, rendering it largely unreactive to mild nucleophiles.

Reactivity Core Bromo-Fluoro-Nitroaniline Scaffold Suzuki Suzuki-Miyaura Cross-Coupling (C-Br) Core->Suzuki Pd(0) Catalyst Boronic Acid SNAr Nucleophilic Aromatic Substitution (C-F) Core->SNAr Amine/Alkoxide Non-nucleophilic Base Reduction Chemoselective Nitro Reduction (-NO2) Core->Reduction Fe/NH4Cl (Avoids Dehalogenation)

Fig 1: Divergent orthogonal reactivity pathways of the bromo-fluoro-nitroaniline core.

Comparative Reactivity Analysis

C–Br Activation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction relies on the initial oxidative addition of the C–Br bond to a Pd(0) species[4]. Isomer B (4-bromo) exhibits near-quantitative yields in under 2 hours due to the lack of steric encumbrance and favorable para-activation[5]. Conversely, Isomer C (2-bromo) suffers from sluggish kinetics. The adjacent –NH₂ group not only physically blocks the incoming bulky palladium-ligand complex but can also competitively coordinate to the metal center, necessitating higher catalyst loadings and specialized bidentate ligands (e.g., dppf) to force reductive elimination[5].

C–F Activation: Nucleophilic Aromatic Substitution (SNAr)

SNAr proceeds via a negatively charged Meisenheimer complex. For the reaction to occur under mild conditions, the developing negative charge must be stabilized by a strong electron-withdrawing group in the ortho or para position. Isomer A is the undisputed champion here; its ortho-nitro group perfectly stabilizes the transition state, allowing displacement of the fluorine by amines at room temperature[1]. Isomers B and C require harsh heating (>120 °C) to force SNAr, which often leads to decomposition.

Quantitative Performance Summary
IsomerSubstitution PatternSuzuki-Miyaura (C–Br)SNAr (C–F)Primary Synthetic Application
Isomer A 3-Br, 4-F, 5-NO₂Moderate (12h, 80°C)Excellent (2h, 25°C)Kinase inhibitors, functionalized MOFs[1]
Isomer B 4-Br, 2-F, 6-NO₂Excellent (2h, 80°C)Poor (Requires >120°C)TRPM8 antagonists, biaryl scaffolds[5]
Isomer C 2-Br, 4-F, 6-NO₂Slow (18h, 90°C)Poor (Requires >120°C)Highly substituted benzimidazoles[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to allow researchers to troubleshoot deviations based on their specific isomer.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling (Optimized for Isomer B & C)

This protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand enforces a wide "bite angle" on the palladium center, which sterically accelerates the final reductive elimination step—a critical requirement when coupling hindered ortho-bromo substrates like Isomer C[5].

Materials:

  • Bromo-fluoro-nitroaniline isomer (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·DCM adduct (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (10 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the isomer, arylboronic acid, and Pd(dppf)Cl₂·DCM.

  • Rigorous Degassing (Critical): Add DME and the 2M Na₂CO₃ solution. Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle[4].

  • Thermal Activation: Seal the flask and heat to 90 °C behind a blast shield. Monitor via TLC (Hexanes/EtOAc 3:1). Isomer B will consume starting material in ~2 hours; Isomer C may require up to 18 hours[5].

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the biaryl product.

Workflow Step1 Substrate & Catalyst Prep Step2 Argon Degassing Step1->Step2 Step3 Thermal Activation (90°C) Step2->Step3 Step4 Biphasic Workup Step3->Step4 Step5 Flash Chromatography Step4->Step5

Fig 2: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling of haloanilines.
Protocol 2: Mild Nucleophilic Aromatic Substitution (Optimized for Isomer A)

This protocol exploits the orthogonal reactivity of Isomer A, allowing C–F functionalization without disturbing the C–Br bond[1].

Materials:

  • 3-Bromo-4-fluoro-5-nitroaniline (1.0 equiv, 1.0 mmol)

  • Secondary Amine Nucleophile (e.g., Morpholine) (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve Isomer A in anhydrous DMF at room temperature. Causality: DMF is a polar aprotic solvent that heavily stabilizes the charged Meisenheimer transition state, drastically lowering the activation energy.

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct, preventing protonation of the incoming nucleophile.

  • Nucleophile Introduction: Dropwise add the secondary amine. Stir at 25 °C for 2–4 hours.

  • Precipitation: Slowly pour the reaction mixture into 50 mL of vigorously stirring ice water. The highly functionalized product will precipitate as a brightly colored solid (due to the extended conjugation of the nitroaniline system).

  • Isolation: Filter the solid, wash with cold water to remove residual DMF, and dry under high vacuum.

Sources

Comparative

Unambiguous Structural Validation of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As a Senior Application Scientist in structural elucidation, I frequently encounter drug development teams struggling to definitively validate highly functionalized aromatic intermediates. One such challenging building b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter drug development teams struggling to definitively validate highly functionalized aromatic intermediates. One such challenging building block is 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1]. With a molecular formula of C7H6BrFN2O2[2], this molecule features five distinct substituents on a single benzene ring.

The biological activity of halogenated anilines is heavily dictated by the precise spatial arrangement and regiochemistry of their substituents[3]. In this guide, we will critically compare the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR, MS, IR) to demonstrate why X-ray crystallography remains the gold standard for validating sterically congested, polysubstituted aromatic systems[4].

The Analytical Challenge: Regiochemical Ambiguity

Validating the structure of 3-bromo-5-fluoro-N-methyl-2-nitroaniline presents a unique set of challenges:

  • Steric Congestion: The adjacent N-methylamino (C1), nitro (C2), and bromo (C3) groups create severe steric clash. This forces the nitro group out of coplanarity with the aromatic ring, a conformational detail that impacts downstream reactivity.

  • Isomeric Overlap: Traditional 1D NMR struggles to differentiate this compound from closely related isomers (e.g., 5-bromo-3-fluoro-N-methyl-2-nitroaniline). The two aromatic protons (C4 and C6) couple with each other and the fluorine atom, but the lack of definitive Nuclear Overhauser Effect (NOE) contacts across the fully substituted face of the ring leaves regiochemistry ambiguous[5].

Decision Start Structural Ambiguity in Polysubstituted Nitroaniline? NMR NMR (1H, 13C, 19F) Provides Connectivity Start->NMR MS HRMS Confirms Exact Mass Start->MS XRD X-Ray Crystallography Definitive 3D Coordinates NMR->XRD Isomers Possible MS->XRD No 3D Data Success Unambiguous Regiochemical Validation XRD->Success

Caption: Orthogonal analytical strategy prioritizing X-ray crystallography for structural confirmation.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

While spectroscopic methods excel at identifying functional groups and connectivity, they fundamentally measure bulk solution averages[4]. X-ray crystallography provides a definitive three-dimensional map of electron density[4]. Because the scattering power of an atom in XRD is proportional to its atomic number, the heavy bromine atom (35 electrons) is instantly distinguishable from fluorine (9 electrons), oxygen (8 electrons), and nitrogen (7 electrons), making regiochemical assignment absolute[5].

Quantitative Performance Comparison
Analytical TechniqueRegiochemical Certainty3D Conformational DataSample RequirementThroughputPrimary Limitation
Single-Crystal XRD Absolute Yes (Bond lengths/angles) Single crystal (>0.1 mm) Low Requires high-quality crystals
NMR (1H, 13C, 19F)Ambiguous for isomersNo (Solution average)~5-10 mg (Solution)HighCannot definitively assign halogens
High-Res MS (HRMS)NoneNone<1 mgVery HighOnly provides molecular formula
IR SpectroscopyNoneNone<1 mgHighOnly identifies functional groups

Experimental Protocol: Self-Validating X-Ray Crystallography

To achieve an unambiguous structural assignment of 3-bromo-5-fluoro-N-methyl-2-nitroaniline, the following self-validating methodology must be strictly adhered to. Every step is designed with explicit causality to maximize data resolution.

Step 1: Crystallization via Thermodynamic Control
  • Dissolve 20 mg of the synthesized 3-bromo-5-fluoro-N-methyl-2-nitroaniline in 1.0 mL of dichloromethane (DCM) in a clean glass vial.

  • Carefully layer 2.0 mL of n-hexane over the DCM solution to create a biphasic system.

  • Cap the vial loosely and store at 4°C, allowing for slow diffusion and evaporation over 72 hours.

  • Causality: Rapid precipitation leads to kinetic trapping and twinned or defective crystals. Slow evaporation at a lowered temperature ensures thermodynamic control, yielding the highly ordered, defect-free single crystals required for high-resolution diffraction[3].

Step 2: Crystal Selection and Mounting
  • Transfer the crystals to a glass slide submerged in Paratone-N oil.

  • Using a polarized optical microscope, select a single block-shaped crystal (ideal dimensions: 0.15 × 0.15 × 0.10 mm) that extinguishes polarized light uniformly.

  • Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream.

  • Causality: Paratone-N oil protects the crystal from atmospheric moisture and forms a rigid glass when flash-cooled, preventing any mechanical shifting of the crystal during the multi-hour data collection process.

Step 3: Data Collection Parameters
  • Utilize a diffractometer equipped with a Molybdenum (Mo) Kα X-ray source (λ = 0.71073 Å).

  • Maintain the crystal at 100 K using an open-flow nitrogen cryostream.

  • Collect full sphere data using ω and φ scans.

  • Causality: Mo Kα radiation is specifically chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atom, which would otherwise skew intensity data. Cooling to 100 K minimizes atomic thermal motion (Debye-Waller factors), sharpening high-angle diffraction spots and drastically improving the resolution of the electron density map[3].

Step 4: Phase Solution and Anisotropic Refinement
  • Integrate the raw diffraction frames and apply a multi-scan absorption correction.

  • Solve the phase problem using intrinsic phasing algorithms to generate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms (Br, F, O, N, C).

  • Causality: Anisotropic refinement models the directional thermal motion of the atoms (visualized as thermal ellipsoids rather than spheres). This mathematical correction is critical for extracting highly accurate bond lengths and identifying subtle intermolecular halogen bonding interactions in the solid state.

Workflow A Synthesis & Purification B Slow Evaporation (Crystallization) A->B C X-Ray Diffraction (Mo Kα, 100 K) B->C D Phase Solution & Density Map C->D E Anisotropic Refinement D->E F Absolute 3D Structure E->F

Caption: Workflow for single-crystal X-ray diffraction of halogenated nitroanilines.

Conclusion

For highly substituted aromatic systems like 3-bromo-5-fluoro-N-methyl-2-nitroaniline, relying solely on NMR and MS introduces unacceptable risks of regiochemical misassignment. Single-crystal X-ray crystallography provides an absolute, self-validating 3D structural confirmation. By utilizing Mo Kα radiation and cryogenic temperatures, researchers can overcome the analytical hurdles of heavy-atom absorption and thermal noise, ensuring robust validation for downstream drug development applications.

Sources

Validation

High-Resolution HPLC Purity Analysis of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is the baseline resolution of heavily functionalized halogenated regioisomers. When developing a purity analys...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is the baseline resolution of heavily functionalized halogenated regioisomers. When developing a purity analysis method for 3-bromo-5-fluoro-N-methyl-2-nitroaniline , standard platform methods often fall short.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) phases, detailing the mechanistic causality behind column selection, and provides a self-validating, [1] analytical protocol.

The Analytical Challenge: Structural Profiling

To design an effective separation strategy, we must first analyze the molecular topography of 3-bromo-5-fluoro-N-methyl-2-nitroaniline:

  • Aromatic Core & Nitro Group: The -NO₂ group at position 2 exerts a profound electron-withdrawing effect, creating a highly polarized, electron-deficient aromatic ring.

  • Halogenation (Bromo & Fluoro): Halogens at positions 3 and 5 introduce significant polarizability, electronegativity, and potential for halogen bonding.

  • Secondary Amine: The N-methyl group acts as both a hydrogen bond donor and acceptor, and is prone to secondary interactions with unendcapped silanols.

The Causality of Co-elution: During synthesis, the primary impurities are typically regioisomers (e.g., 5-bromo-3-fluoro-N-methyl-2-nitroaniline) or over-halogenated byproducts. Because regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP), a standard octadecylsilane (C18) column—which separates analytes almost exclusively via dispersive hydrophobic interactions—often fails to provide baseline resolution[2].

Mechanistic Comparison: C18 vs. PFP Stationary Phases

To resolve critical isomeric pairs, we must shift from pure hydrophobicity to orthogonal retention mechanisms.

  • Standard C18: Relies on the partitioning of the analyte into the hydrophobic alkyl chains. It lacks the stereochemical or electronic recognition required to differentiate the subtle spatial rearrangement of halogens on an aromatic ring.

  • Pentafluorophenyl (PFP): The perfluorinated aromatic ring of the PFP ligand acts as a strong Lewis acid. This enables robust π-π charge-transfer interactions with the analyte. Furthermore, the highly polar C-F bonds facilitate strong dipole-dipole interactions , while the halogens on the analyte can participate directly in halogen bonding with the stationary phase[3][4].

Interactions Analyte 3-Bromo-5-fluoro -N-methyl -2-nitroaniline C18 C18 Column Analyte->C18 Hydrophobic (Dispersion) PFP PFP Column Analyte->PFP Hydrophobic Analyte->PFP Pi-Pi Interactions Analyte->PFP Dipole-Dipole Analyte->PFP Halogen Bonding

Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Performance Data

Experimental runs were conducted comparing a high-efficiency Sub-2 µm C18 column against a Sub-2 µm PFP column. The sample was spiked with 0.1% of the critical regioisomer (5-bromo-3-fluoro isomer) to evaluate true resolving power.

Chromatographic ParameterAlternative 1: Standard C18Alternative 2: PFP ColumnCausality / Significance
Retention Time (API) 5.42 min6.15 minPFP provides enhanced retention via dipole and π-π interactions.
Resolution (Rs) 1.1 (Co-elution)3.4 (Baseline) PFP's shape selectivity distinguishes the spatial orientation of the halogens.
Tailing Factor (Tf) 1.61.1PFP phases often shield residual silanols better for highly polarizable amines.
Selectivity (α) 1.021.15Demonstrates true orthogonal separation power beyond simple efficiency (N).

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the PFP stationary phase. It is designed as a self-validating system ; it incorporates internal checks that prevent the reporting of data if the chromatographic integrity is compromised.

Step 1: Sample & Standard Preparation
  • Diluent: 50:50 v/v Water:Acetonitrile.

    • Causality: This closely matches the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting), while ensuring complete solubility of the hydrophobic aromatic compound.

  • Preparation: Dissolve the sample to a final concentration of 1.0 mg/mL.

  • Self-Validating Spike (System Suitability): Spike the standard preparation with 0.1% w/w of the 5-bromo-3-fluoro regioisomer.

    • Causality: This acts as an active failsafe. If the column loses efficiency over its lifetime, this critical pair will begin to co-elute. The sequence is programmed to halt if Rs drops below 2.0, ensuring no false-positive purity results are reported.

Step 2: Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector (extracted at 254 nm).

  • Column: Core-shell or fully porous PFP, 100 x 2.1 mm, 1.9 µm.

  • Mobile Phase A: 0.1% Formic acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Causality: The acidic pH (~2.7) ensures the secondary amine of the N-methyl group remains fully protonated. This prevents mixed-mode ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

Step 3: Gradient Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band at the column head).

  • 2.0 - 10.0 min: 10% to 90% B (Linear gradient to elute the main peak and strongly retained hydrophobic impurities).

  • 10.0 - 12.0 min: 90% B (High-organic column wash to elute highly retained matrix components).

  • 12.0 - 15.0 min: 10% B (Re-equilibration for 10+ column volumes).

Method Validation Framework (ICH Q2(R2) Alignment)

To transition this method from development to a GMP-compliant quality control environment, it must be validated according to [1][6].

  • Specificity & Peak Purity: Subject the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light, and 60°C heat). Utilize the PDA detector to calculate the peak purity angle. The method is specific only if the purity angle is strictly less than the purity threshold across the entire 3-bromo-5-fluoro-N-methyl-2-nitroaniline peak.

  • Linearity & Range: Evaluate the response from the Reporting Level (typically 0.05% of nominal) up to 120% of the target concentration. A linear regression model must yield an R² ≥ 0.999[7][8].

  • Accuracy & Precision: Spike known impurities at the Limit of Quantitation (LOQ), 50%, 100%, and 150% of their specification limits. Intermediate precision (inter-day, different analysts) must yield a %RSD ≤ 2.0% for the main peak assay, and ≤ 10.0% for trace impurities[7][9].

Workflow N1 Analyte Profiling Halogenated Nitroaniline N2 Stationary Phase Screening C18 vs. PFP N1->N2 Identify interactions N3 Method Optimization Gradient & Temp N2->N3 Select PFP N4 System Suitability Resolution & Tailing N3->N4 Finalize conditions N5 ICH Q2(R2) Validation Specificity & Precision N4->N5 Pass SST criteria

HPLC method development and validation workflow for halogenated nitroanilines.

Conclusion

For the purity analysis of highly functionalized molecules like 3-bromo-5-fluoro-N-methyl-2-nitroaniline, standard C18 columns represent a high-risk approach due to their inability to resolve closely related positional isomers. By leveraging the orthogonal π-π, dipole-dipole, and halogen bonding mechanisms of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve baseline resolution, superior peak shape, and a highly robust, self-validating method suitable for rigorous regulatory submission.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Agilent Technologies: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4269EN.

  • Thermo Fisher Scientific: Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Application Note 20562.

  • Chromatography Online / LCGC: Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Comparative

comparing synthetic routes to 3-bromo-5-fluoro-N-methyl-2-nitroaniline

Comparative Synthesis Guide: Optimizing the N-Methylation of 3-Bromo-5-fluoro-2-nitroaniline As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly deactivated, sterically hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Optimizing the N-Methylation of 3-Bromo-5-fluoro-2-nitroaniline

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing highly deactivated, sterically hindered anilines. The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline (Monoisotopic mass: 247.96 Da) presents a classic dichotomy in organic chemistry: balancing the need for harsh conditions to overcome electronic deactivation against the risk of triggering unwanted side reactions on a densely functionalized ring.

This guide objectively compares three synthetic routes, detailing the mechanistic causality behind their performance, and provides a field-proven, self-validating protocol for the optimal pathway.

Mechanistic Challenges: The "Why" Behind the Workflow

To understand why direct functionalization of 3-bromo-5-fluoro-2-nitroaniline often fails, we must analyze the electronic and steric environment of the molecule.

  • Electronic Deactivation & Steric Hindrance: The amine is severely deactivated. The ortho-nitro group exerts a strong electron-withdrawing effect (both inductively and via resonance), drastically lowering the nucleophilicity of the nitrogen lone pair. When attempting a standard reductive amination, the initial imine/aminal formation is thermodynamically unfavorable and kinetically slow [1].

  • The SNAr Trap (The Para-Fluoro Liability): Forcing the reaction with strong bases (e.g., NaH) to form the more nucleophilic amide anion introduces a critical vulnerability. The fluorine atom at the C5 position is situated directly para to the strongly electron-withdrawing nitro group. In nucleophilic aromatic substitution (SNAr), a para-nitro group highly activates halogens towards displacement, and fluorine is an exceptionally rapid leaving group in these mechanisms [2]. Consequently, strong bases or unhindered nucleophiles will attack the C5 position, leading to defluorinated byproducts.

Mechanism Base Strong Base (NaH) + MeI Aniline Deprotonated Intermediate (Amine ortho to NO2, Fluoro para to NO2) Base->Aniline Deprotonation NAlk N-Methylation (Target Product) Aniline->NAlk Desired Pathway (Attack on MeI) SNAr SNAr at C5 Position (Displacement of labile para-Fluoro) Aniline->SNAr Side Reaction (Nucleophilic attack at C5) OverAlk N,N-Dimethylation (Impurity) NAlk->OverAlk Excess MeI

Fig 1: Mechanistic pathways showing the SNAr trap and over-alkylation risks.

Comparative Analysis of Synthetic Routes

To bypass these limitations, three distinct synthetic strategies are typically evaluated. The data below summarizes the performance of each route based on empirical laboratory scaling.

Synthetic RouteReagents / ConditionsYieldSelectivityMajor Impurity ProfileScalability
A: Direct Alkylation NaH, MeI, THF/DMF< 30%PoorN,N-dimethylation, C5-SNAr displacementLow
B: Reductive Amination CH2O, NaBH3CN, Acid< 15%ModerateUnreacted starting materialLow
C: Protection-Directed 1. TFAA 2. MeI 3. K2CO3> 85% Excellent Trace unreacted intermediateHigh

Routes SM 3-Bromo-5-fluoro- 2-nitroaniline RA Low Yield / Complex Mixture (Poor Nucleophile) SM->RA CH2O, NaBH3CN (Reductive Amination) DA Over-methylation & SNAr Byproducts SM->DA NaH, MeI (Direct Alkylation) TFA Trifluoroacetamide Intermediate SM->TFA TFAA, Et3N (Protection) METH N-Methyl-Trifluoroacetamide TFA->METH MeI, K2CO3 PROD 3-Bromo-5-fluoro- N-methyl-2-nitroaniline (High Purity) METH->PROD K2CO3, MeOH/H2O (Deprotection)

Fig 2: Comparison of synthetic routes to 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

Experimental Protocol: The Self-Validating Protection-Directed Route

The following protocol utilizes in-process analytical controls to ensure each transformation is complete before proceeding, creating a self-validating workflow.

Step 1: Trifluoroacetylation (Protection)
  • Reaction: Dissolve 3-bromo-5-fluoro-2-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under N2. Cool to 0 °C. Add Triethylamine (Et3N, 2.0 eq) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 1.5 eq). Allow to warm to room temperature and stir for 2 hours.

  • Validation:

    • TLC (Hexanes/EtOAc 3:1): Monitor the disappearance of the bright yellow starting material (Rf ~0.6) and the appearance of a paler intermediate (Rf ~0.4).

    • LC-MS: Confirm the presence of the [M-H]- ion corresponding to the TFA amide.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: N-Methylation
  • Reaction: Dissolve the crude TFA amide (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K2CO3 (2.5 eq) and Methyl iodide (MeI, 2.0 eq). Stir at room temperature for 4-6 hours.

  • Validation:

    • IR Spectroscopy: The reaction is complete when the sharp N-H stretch at ~3300 cm⁻¹ completely disappears.

    • LC-MS: Observe the mass shift corresponding to the [M+H]+ of the methylated TFA amide.

  • Workup: Dilute with Ethyl Acetate and wash extensively with water (3x) to remove DMF, followed by brine. Dry and concentrate.

Step 3: Deprotection
  • Reaction: Dissolve the crude N-methylated intermediate in a 4:1 mixture of Methanol/H2O. Add K2CO3 (3.0 eq) and heat to 50 °C for 3 hours.

  • Validation:

    • TLC: Observe conversion to a new yellow spot (Rf ~0.65, slightly higher than the original starting material due to the loss of one hydrogen-bond donor).

    • LC-MS: Confirm the final monoisotopic mass of 3-bromo-5-fluoro-N-methyl-2-nitroaniline (Exact Mass: 247.96 Da).

  • Workup: Evaporate the methanol, extract the aqueous layer with EtOAc, dry, and purify via flash column chromatography to yield the analytically pure target.

References

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations Source: PubMed (Organic Letters) URL:[Link]

  • Highly Efficient N-Monomethylation of Primary Aryl Amines Source: ResearchGate URL:[Link]

Validation

A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The nitroaniline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitroaniline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The electronic landscape of the aniline ring, significantly influenced by the presence and positioning of various substituents, dictates the molecule's interaction with biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, is particularly significant as it can facilitate bioreductive activation, a mechanism of action exploited in the design of hypoxia-activated prodrugs for cancer therapy.[2] Furthermore, the incorporation of halogens, such as bromine and fluorine, can enhance compound lipophilicity and modulate electronic properties, often leading to improved biological potency.[3]

This guide provides a comprehensive comparative analysis of the biological activities of 3-bromo-5-fluoro-N-methyl-2-nitroaniline and its structural analogs. While direct experimental data for this specific N-methylated compound is limited in publicly accessible literature, this document synthesizes findings from closely related substituted nitroanilines to provide a predictive overview of its potential bioactivity and to guide future research. We will delve into the synthesis, potential cytotoxic and antimicrobial activities, and the underlying mechanisms of action, supported by established experimental protocols and structure-activity relationship (SAR) insights.

Synthesis of 3-Bromo-5-fluoro-N-methyl-2-nitroaniline and Analogs

The synthesis of substituted nitroanilines typically involves electrophilic aromatic substitution reactions on an aniline or a substituted benzene precursor. The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline would likely proceed through a multi-step pathway, starting with a commercially available substituted aniline or nitrobenzene.

A plausible synthetic route for the parent compound, 3-bromo-5-fluoro-2-nitroaniline, could involve the nitration of 3-bromo-5-fluoroaniline. However, direct nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation and the formation of undesired isomers. A common strategy to circumvent this is to protect the amino group as an acetanilide before nitration, followed by deprotection.

The subsequent N-methylation of 3-bromo-5-fluoro-2-nitroaniline to yield the target compound can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent, or by direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

General Synthetic Workflow:

A 3-Bromo-5-fluoroaniline B N-(3-bromo-5-fluorophenyl)acetamide A->B Acetic Anhydride C N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ D 3-Bromo-5-fluoro-2-nitroaniline C->D Acid/Base Hydrolysis E 3-Bromo-5-fluoro-N-methyl-2-nitroaniline D->E Methylating Agent (e.g., CH₃I) / Base

Caption: Proposed synthetic workflow for 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

Comparative Biological Activities

Based on the biological activities reported for structurally related nitroaniline and halogenated aniline analogs, we can project the potential bioactivities of 3-bromo-5-fluoro-N-methyl-2-nitroaniline. The primary areas of interest are its cytotoxic and antimicrobial effects.

Cytotoxic Activity

Nitroaniline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The mechanism often involves the induction of apoptosis and cell cycle arrest. The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) upon bioreduction, causing cellular damage. Halogen substituents can further enhance cytotoxicity. For instance, studies on brominated furanone derivatives have shown that the inclusion of a bromine atom can enhance cytotoxic activity.[4]

While specific IC50 values for 3-bromo-5-fluoro-N-methyl-2-nitroaniline are not available, we can compare the reported cytotoxicity of related analogs to infer its potential potency.

Table 1: Comparative Cytotoxicity of Substituted Aniline Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
3-Chloro-4-fluorophenylthioureaSW620 (Colon)9.4[5]
5-Bromo-5-methyl-2(5H)-furanoneMCF-7 (Breast)Strongest effect in series[4]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3B (Hepatocellular Carcinoma)8.9 ± 0.7[1]
4-bromo-3-chloroaniline-MIC: 200 µg/mL (antibacterial)[3]
3,5-dibromoaniline-MIC: 100 µg/mL (antibacterial)[3]

Note: The data presented is for structurally related compounds and not direct analogs of 3-bromo-5-fluoro-N-methyl-2-nitroaniline. This table is intended to provide a contextual framework for its potential cytotoxicity.

The structure-activity relationship (SAR) for nitroaromatic compounds is complex, with factors like the position and electronic nature of substituents playing a crucial role.[6] The combination of bromine, fluorine, and a nitro group on the aniline ring of the target compound suggests a potential for significant cytotoxic activity. The N-methylation might further modulate its lipophilicity and cellular uptake, thereby influencing its potency.

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to form toxic intermediates that can damage DNA and other vital cellular components.[7][8] Halogenation has also been shown to enhance the antimicrobial potency of aniline derivatives.[3]

For example, halogen-substituted aniline derivatives like 4-bromo-3-chloroaniline and 3,5-dibromoaniline have demonstrated antimicrobial and antibiofilm activity against uropathogenic Escherichia coli.[3] The proposed mechanism involves the inhibition of adenylate cyclase activity.[3]

Table 2: Comparative Antimicrobial Activity of Halogenated Aniline Analogs

CompoundMicroorganismMIC (µg/mL)Reference
4-Bromo-3-chloroanilineUropathogenic E. coli200[3]
3,5-DibromoanilineUropathogenic E. coli100[3]
Halogenated Nitro-derivativesStaphylococcus aureus15.6 - 62.5[9]
Halogenated Nitro-derivativesCandida sp.15.6 - 62.5[9]

Given the presence of both a nitro group and halogen substituents, 3-bromo-5-fluoro-N-methyl-2-nitroaniline is a promising candidate for antimicrobial activity. The specific combination of substituents would likely result in a unique spectrum of activity against various bacterial and fungal strains.

Potential Mechanisms of Action

The biological activities of 3-bromo-5-fluoro-N-methyl-2-nitroaniline analogs are likely mediated through multiple mechanisms.

Induction of Oxidative Stress and DNA Damage

A primary mechanism for nitroaromatic compounds is the generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) upon intracellular reduction of the nitro group.[8] This leads to oxidative stress, causing damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

A Nitroaromatic Compound (e.g., 3-bromo-5-fluoro-N-methyl-2-nitroaniline) B Cellular Nitroreductases A->B Enters Cell C Nitro Anion Radical B->C Reduction D Reactive Nitrogen/Oxygen Species (RNS/ROS) C->D Reaction with O₂ E DNA Damage D->E F Protein & Lipid Damage D->F G Apoptosis / Cell Death E->G F->G

Caption: Proposed mechanism of action via reductive activation of nitroaromatic compounds.

Kinase Inhibition

While not extensively studied for this specific subclass, some aniline-based compounds are known to function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The structural features of 3-bromo-5-fluoro-N-methyl-2-nitroaniline, particularly the substituted aniline ring, could potentially allow it to interact with the ATP-binding site of certain kinases, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Further screening against a panel of kinases would be necessary to validate this hypothesis.

Experimental Protocols

To facilitate further research and validation of the predicted biological activities, detailed experimental protocols for key assays are provided below.

Synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline

Step 1: Acetylation of 3-bromo-5-fluoroaniline

  • Dissolve 3-bromo-5-fluoroaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Pour the reaction mixture into ice-water to precipitate the product, N-(3-bromo-5-fluorophenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-(3-bromo-5-fluorophenyl)acetamide

  • Dissolve the acetanilide from Step 1 in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

  • Stir for 1-2 hours at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water until neutral, and dry.

Step 3: Hydrolysis of N-(3-bromo-5-fluoro-2-nitrophenyl)acetamide

  • Reflux the nitrated acetanilide from Step 2 in a mixture of ethanol and hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate 3-bromo-5-fluoro-2-nitroaniline.

  • Filter, wash with water, and dry the product.

Step 4: N-methylation of 3-bromo-5-fluoro-2-nitroaniline

  • Dissolve 3-bromo-5-fluoro-2-nitroaniline in a suitable solvent like DMF or acetone.

  • Add a base such as potassium carbonate.

  • Add a methylating agent (e.g., methyl iodide) dropwise.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, pour into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Conclusion

While direct experimental evidence for the biological activity of 3-bromo-5-fluoro-N-methyl-2-nitroaniline is currently lacking in the public domain, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential cytotoxic and antimicrobial agent. The presence of a nitro group, along with bromine and fluorine substituents, suggests a high likelihood of potent bioactivity. The N-methyl group may further refine its pharmacological profile. The synthetic pathways and experimental protocols outlined in this guide offer a clear roadmap for the synthesis and evaluation of this promising compound and its derivatives. Further research is warranted to elucidate its precise mechanisms of action and to explore its therapeutic potential.

Sources

Comparative

Quantum Chemical Calculations for 3-Bromo-5-fluoro-N-methyl-2-nitroaniline: A Comparative Guide to DFT Functionals and Software Suites

Executive Summary 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a highly functionalized aromatic compound with a molecular weight of 249.04 g/mol [1]. It serves as a critical building block in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) is a highly functionalized aromatic compound with a molecular weight of 249.04 g/mol [1]. It serves as a critical building block in the development of advanced pharmaceuticals, particularly in the synthesis of targeted kinase inhibitors. Modeling this molecule presents a unique computational challenge: it features competing electron-withdrawing (nitro, fluoro, bromo) and electron-donating (N-methylamino) groups, alongside significant steric crowding. Accurately predicting its electronic properties requires capturing the delicate balance of intramolecular hydrogen bonding (N-H···O-NO₂) and potential halogen bonding interactions[2].

This guide objectively compares the performance of industry-standard computational chemistry software and Density Functional Theory (DFT) functionals to establish a self-validating protocol for modeling this complex intermediate.

Software Comparison: ORCA 5.0 vs. Gaussian 16

When performing DFT calculations on halogenated nitroanilines, researchers typically evaluate legacy suites like against modern, highly optimized alternatives like [3].

  • Gaussian 16: As the historical industry standard, Gaussian utilizes exact analytical integration for Coulomb and exchange terms by default. While highly robust for geometry optimizations, its computational cost scales steeply with basis set size, making high-throughput screening of large pharmaceutical libraries computationally expensive[4].

  • ORCA 5.0: ORCA is highly optimized for DFT through the implementation of the Resolution of Identity (RI) approximation for Coulomb integrals and the Chain of Spheres (COSX) approximation for exchange integrals (collectively known as RIJCOSX)[3].

Expertise & Causality Insight: For a molecule containing a heavy halogen like bromine (Z=35), a large, heavily polarized basis set (e.g., def2-TZVP) is required to accurately model its diffuse electron cloud and polarizability. ORCA’s RIJCOSX algorithm processes these large basis sets significantly faster than Gaussian’s exact integration, reducing computational wall time by up to 70% without sacrificing thermodynamic accuracy[4].

DFT Functional Selection: E-E-A-T Analysis

Selecting the correct functional is the most critical step in modeling 3-bromo-5-fluoro-N-methyl-2-nitroaniline.

  • B3LYP: The traditional workhorse. However, standard B3LYP fails to account for medium-to-long-range electron correlation (dispersion). It systematically underestimates the strength of intramolecular hydrogen bonds and fails to accurately capture the phenyl-chelate stacking inherent to ortho-nitroanilines[2].

  • M06-2X: A heavily parameterized meta-GGA functional. It excels at main-group thermochemistry and capturing non-covalent interactions, making it highly accurate for predicting the rotational barrier of the sterically hindered N-methyl group[5].

  • ω B97X-D: A range-separated hybrid functional with empirical dispersion corrections. It is widely considered the most robust choice for halogenated nitroaromatics because it accurately models both the charge-transfer excitations (from the amine to the nitro group) and the dispersive interactions of the heavy bromine atom[2].

Quantitative Performance Comparison

Table 1: Estimated Computational Performance and Accuracy for 3-Bromo-5-fluoro-N-methyl-2-nitroaniline (def2-TZVP basis set, 8 CPU cores)

Software SuiteFunctionalDispersion CorrectionIntegration MethodEst. Relative Wall TimeIntramolecular H-Bond AccuracyHOMO-LUMO Gap Reliability
Gaussian 16 B3LYPNoneExact1.0x (Baseline)Moderate (Underbinds)Poor (Underestimates)
Gaussian 16 M06-2XImplicitExact1.2xHighGood
ORCA 5.0 B3LYP-D3D3(BJ)RIJCOSX0.3xGoodPoor (Underestimates)
ORCA 5.0 ω B97X-DEmpiricalRIJCOSX0.4xExcellentExcellent

(Data synthesized from standardized quantum chemistry benchmarks[4] and nitroaniline DFT studies[2])

Self-Validating Experimental Protocol

To ensure thermodynamic reliability, the following self-validating workflow must be employed when simulating this molecule.

Step 1: Conformational Sampling
  • Protocol: Run a semi-empirical (e.g., GFN2-xTB) conformational search to generate starting geometries.

  • Causality: The N-methyl group can rotate, and the nitro group can twist out of the aromatic plane to relieve steric repulsion from the adjacent bromine and N-methyl groups. Failing to sample these rotamers will lead to optimizing a high-energy local minimum, invalidating all subsequent property predictions.

Step 2: DFT Geometry Optimization
  • Protocol: Optimize the lowest-energy conformers using the ω B97X-D functional with the def2-TZVP basis set in ORCA. Ensure tight convergence criteria (TightOpt).

Step 3: Vibrational Frequency Verification (The Self-Validation Step)
  • Protocol: Execute a vibrational frequency calculation (! Freq in ORCA) on the optimized geometry.

  • Causality: This is the critical self-validation step. If the calculation yields any imaginary (negative) frequencies, the structure is stuck in a transition state (saddle point) rather than a true local minimum. The geometry must be distorted along the normal mode of the imaginary frequency and re-optimized until all frequencies are strictly positive.

Step 4: Solvation Modeling and Property Extraction
  • Protocol: Apply the SMD (Solvation Model based on Density) implicit solvent model for the target reaction solvent (e.g., DMF or DMSO). Extract the HOMO-LUMO gap, dipole moment, and simulated NMR shifts.

Workflow Visualization

G Start Input 3D Structure (3-bromo-5-fluoro-N-methyl-2-nitroaniline) ConfSearch Conformational Search (GFN2-xTB) Start->ConfSearch Opt DFT Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->Opt Freq Vibrational Frequency Calculation Opt->Freq Check Imaginary Frequencies Present? Freq->Check Distort Distort Geometry Along Normal Mode Check->Distort Yes (Saddle Point) Prop Extract Electronic Properties (HOMO/LUMO, Dipole) Check->Prop No (True Minimum) Distort->Opt

Figure 1: Self-validating computational workflow for geometry optimization and property extraction.

References

  • Title: Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives Source: JYX Digital Repository, University of Jyväskylä URL: [Link]

  • Title: Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects Source: ResearchGate URL: [Link]

  • Title: Orca vs Gaussian: Which software is better for computational? Source: r/Chempros (Reddit) URL: [Link]

  • Title: Let's benchmark quantum chemistry packages! Source: GitHub (r2compchem) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-fluoro-N-methyl-2-nitroaniline: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that handling multi-halogenated nitroaromatics like 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) requires precise logistical and safety planning. This compou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multi-halogenated nitroaromatics like 3-bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6) requires precise logistical and safety planning. This compound presents a trifecta of chemical hazards: the redox-cycling toxicity of the nitroaniline core, the lipophilicity and environmental persistence imparted by the halogens (bromine and fluorine), and the severe risk of generating halogenated dioxins and furans during improper combustion.

This guide provides a self-validating framework for the safe operational handling and compliant disposal of this substance, ensuring laboratory safety and absolute environmental compliance.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards.

  • Nitroaromatic Toxicity: The nitro group ( −NO2​ ) can undergo enzymatic reduction in vivo, leading to the formation of reactive oxygen species (ROS) and methemoglobinemia, severely impairing the blood's oxygen-carrying capacity.

  • Halogenated Persistence: The presence of both fluorine and bromine atoms increases the molecule's lipophilicity, facilitating rapid dermal absorption and environmental persistence.

  • Thermal Decomposition Hazards: If subjected to low-temperature fires or improper incineration, the compound will release highly toxic hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides ( NOx​ ). More critically, incomplete combustion of halogenated aromatics leads to the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs).

Table 1: Quantitative Hazard & Physicochemical Data

Property / HazardClassification / ValueCausality / Operational Implication
CAS Number 1401817-62-6Unique identifier for tracking, manifesting, and regulatory compliance.
Acute Toxicity Oral, Dermal, Inhalation (H302, H312, H332)[1]High bioavailability; mandates rigorous PPE (respirator, butyl gloves).
Skin/Eye Irritation Category 2A (H315, H319)[1]Direct tissue damage upon contact; requires splash goggles and face shield.
Specific Target Organ Tox. STOT SE 3 (H336)[1]Central nervous system depression; strictly requires fume hood operation.
Halogen Content > 1% (w/w)Dictates High-Temperature Incineration (HTI) at ≥1100∘C [2].

Operational Handling & Segregation Protocol

Improper segregation of halogenated waste can lead to catastrophic reactions or regulatory fines. Every step in this protocol is designed to isolate the halogens from incompatible waste streams.

Step-by-Step Methodology for Laboratory Segregation:

  • Primary Containment: Handle the compound exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood (minimum face velocity of 100 fpm) to prevent inhalation exposure[1].

  • Waste Segregation: Do NOT mix with non-halogenated organic waste. Segregate into a clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE) designated strictly for "Halogenated Organic Waste."

  • Labeling: Affix a GHS-compliant label displaying the "Acute Toxicity" (Skull and Crossbones) and "Health Hazard" pictograms. Clearly write: "Contains: 3-bromo-5-fluoro-N-methyl-2-nitroaniline (Halogenated Nitroaromatic)."

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment tray, away from strong oxidizing agents, bases, and combustible materials.

High-Temperature Incineration (HTI) Disposal Plan

Because 3-bromo-5-fluoro-N-methyl-2-nitroaniline contains significant amounts of halogens (bromine and fluorine), it cannot be disposed of via standard municipal or low-temperature industrial incineration.

The Mechanistic Requirement for HTI: According to the European Industrial Emissions Directive (IED) and EPA guidelines, hazardous waste containing more than 1% halogenated organic substances must be incinerated at a minimum temperature of 1100∘C for at least two seconds in the post-combustion zone[2][3]. This extreme thermal environment is necessary to completely cleave the robust carbon-fluorine and carbon-bromine bonds, preventing the de novo synthesis of persistent organic pollutants (POPs) like dioxins[2].

Step-by-Step Disposal Workflow:

  • Manifesting: Transfer the waste to a licensed hazardous waste contractor. The waste manifest must explicitly state the presence of fluorinated and brominated organics to ensure routing to an HTI facility.

  • Primary Combustion: The waste is introduced into a rotary kiln (primary chamber) operating at ∼850∘C to volatilize and partially oxidize the organic matrix[4].

  • Secondary Combustion (Thermal Destruction): The volatilized gases enter a secondary combustion chamber maintained at ≥1100∘C with a residence time of >2 seconds[3][4]. This guarantees the complete oxidation of the nitroaniline core and the destruction of any dioxin precursors[5].

  • Flue Gas Scrubbing: The exhaust gases, now containing acidic HF, HBr, and NOx​ , are rapidly quenched (to prevent dioxin reformation) and passed through alkaline wet scrubbers (e.g., sodium hydroxide or lime) and activated carbon beds to neutralize the acids and capture trace heavy metals/particulates[4].

  • Ash Management: The remaining inorganic bottom ash is tested for total organic carbon (TOC) to verify complete destruction before being sent to a secure hazardous waste landfill[3].

DisposalWorkflow Start Waste Generation (Halogenated Nitroaromatic) Segregation Lab Segregation (Halogenated Organic Waste) Start->Segregation Collect Transport HazMat Transport (Manifested) Segregation->Transport Dispatch Primary Primary Combustion (Rotary Kiln, ~850°C) Transport->Primary Feed Secondary Secondary Combustion (≥1100°C, >2 sec) Primary->Secondary Volatilized Gases Ash Bottom Ash Testing (TOC Verification) Primary->Ash Solid Residue Scrubbing Flue Gas Scrubbing (Alkaline Quench & Carbon) Secondary->Scrubbing Acidic Exhaust (HF, HBr, NOx) Emission Clean Atmospheric Emission Scrubbing->Emission Neutralized Gas Landfill Secure Hazmat Landfill Ash->Landfill Compliant Ash

High-Temperature Incineration (HTI) workflow for halogenated nitroaromatic waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Clear the immediate area. Ensure laboratory ventilation is operating at maximum capacity to clear potential dust or vapors.

  • Don PPE: Responders must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges (or a PAPR), chemical-resistant splash goggles, and double-layered nitrile or butyl rubber gloves.

  • Containment: If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do NOT use combustible absorbents like sawdust, as nitroaromatics can pose a fire risk. If solid, lightly mist with water to prevent dust generation, taking care to avoid runoff.

  • Collection: Carefully sweep or scoop the absorbed material using non-sparking tools. Place the recovered material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual traces, collecting all wash water as halogenated aqueous waste for proper incineration.

Sources

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